methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Description
BenchChem offers high-quality methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-7(2)17-9-5-4-8(11(13)16-3)6-10(9)18(12,14)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGJYVQJPMBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
An In-depth Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, a valuable sulfonyl chloride intermediate for drug discovery and fine chemical synthesis. The strategic two-step synthesis, beginning with the Fischer esterification of 4-(propan-2-yloxy)benzoic acid followed by a directed electrophilic chlorosulfonation, is detailed. This document emphasizes the underlying chemical principles, causality behind experimental choices, and critical safety protocols required for handling hazardous reagents like chlorosulfonic acid. It is intended for an audience of researchers, medicinal chemists, and process development scientists, offering field-proven insights and a self-validating framework for the successful synthesis and characterization of the target compound.
Introduction and Strategic Overview
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is an important bifunctional organic molecule. It incorporates a reactive sulfonyl chloride group, a cornerstone for the synthesis of sulfonamides, which are a privileged class of pharmacophores found in a wide array of therapeutic agents.[1] The molecule also contains an ester moiety, which can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. The strategic positioning of the isopropoxy group ortho to the sulfonyl chloride provides steric and electronic influence that can be exploited in downstream applications.
This guide details a robust and logical synthetic approach that is both efficient and scalable. The synthesis is dissected into two primary stages:
-
Preparation of the Precursor: Synthesis of methyl 4-(propan-2-yloxy)benzoate via Fischer esterification.
-
Functionalization to the Target: Directed chlorosulfonation of the precursor to yield the final product.
The causality for this strategic choice rests on the principle of protecting the carboxylic acid functionality as a methyl ester. Attempting to directly chlorosulfonate the free acid would likely result in undesirable side reactions with the highly reactive chlorosulfonic acid. The ester group is sufficiently deactivating to prevent polysulfonation while the potent activating and ortho-para directing isopropoxy group ensures high regioselectivity in the subsequent chlorosulfonation step.
Retrosynthetic Analysis
A logical retrosynthetic analysis dictates the forward synthetic strategy. The target sulfonyl chloride is disconnected at the C-S bond, identifying the precursor methyl 4-(propan-2-yloxy)benzoate. This ester is then disconnected at the ester C-O bond to reveal the commercially available 4-(propan-2-yloxy)benzoic acid and methanol.
Figure 1: Retrosynthetic pathway for the target molecule.
Critical Safety and Hazard Management
The involves potent and hazardous materials, most notably chlorosulfonic acid and concentrated sulfuric acid . A rigorous adherence to safety protocols is not merely recommended; it is essential for the well-being of the researcher and the integrity of the experiment.
Chlorosulfonic Acid (ClSO₃H) is a highly corrosive and reactive substance that causes severe skin burns and eye damage upon contact.[2][3] It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas.[4][5] All operations involving this reagent must be conducted in a certified chemical fume hood with the sash at the lowest practical height.
| Reagent | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| Chlorosulfonic Acid | Violently reacts with water, highly corrosive, causes severe burns, fatal if inhaled.[2][5] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), flame-retardant lab coat, closed-toe shoes.[6][7] |
| Sulfuric Acid (Conc.) | Causes severe skin burns and eye damage, respiratory irritant. | Chemical splash goggles, acid-resistant gloves, lab coat. |
| Methanol | Flammable liquid and vapor, toxic if swallowed or inhaled. | Standard laboratory PPE, use in a well-ventilated area. |
| Dichloromethane | Potential carcinogen, skin and eye irritant. | Standard laboratory PPE, use in a well-ventilated area. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][6] Remove contaminated clothing under an emergency shower.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Neutralize small spills with a dry, inert absorbent material such as sand or vermiculite. DO NOT use water.[6] For larger spills, follow institutional emergency procedures.
Detailed Experimental Protocols
This section provides step-by-step methodologies for the two-stage synthesis. All glassware must be thoroughly oven-dried before use, particularly for the chlorosulfonation step, to prevent violent reactions with water.
Part A: Synthesis of Methyl 4-(propan-2-yloxy)benzoate
This procedure follows the principles of a classic Fischer esterification, using an excess of methanol to drive the equilibrium toward the product.[8]
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 4-(propan-2-yloxy)benzoic acid | 180.20 | 10.0 g | 55.5 mmol | 1.0 |
| Methanol (MeOH) | 32.04 | 100 mL | 2.47 mol | 44.5 |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 1.5 mL | 27.6 mmol | 0.5 |
| Saturated Sodium Bicarbonate | - | ~150 mL | - | - |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(propan-2-yloxy)benzoic acid (10.0 g).
-
Reagent Addition: Add methanol (100 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice-water bath to cool.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the cooled solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) until effervescence ceases, followed by a final wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Yield: The resulting crude product, methyl 4-(propan-2-yloxy)benzoate, should be a clear oil or low-melting solid of sufficient purity for the next step. A typical yield is >90%.
Part B: Synthesis of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
This electrophilic aromatic substitution must be performed under strictly anhydrous conditions. Chlorosulfonic acid is used in excess to act as both the reagent and the solvent.
Reagents and Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-(propan-2-yloxy)benzoate | 194.23 | 9.7 g | 50.0 mmol | 1.0 |
| Chlorosulfonic Acid (ClSO₃H) | 116.52 | 17 mL (30 g) | 257 mmol | 5.15 |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - | - |
| Crushed Ice | - | ~300 g | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet (connected to a gas bubbler or acid trap), place chlorosulfonic acid (17 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0 to 5°C.
-
Substrate Addition: Add methyl 4-(propan-2-yloxy)benzoate (9.7 g) to the dropping funnel and add it dropwise to the vigorously stirring chlorosulfonic acid over 30-45 minutes. Critically, maintain the internal reaction temperature below 10°C throughout the addition.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC (if a safe quenching method for the sample is established).
-
Workup - Quenching: Place 300 g of crushed ice into a large 1 L beaker. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process that will generate HCl gas; ensure it is performed deep within a fume hood.
-
Precipitation and Isolation: A white or off-white solid product should precipitate from the aqueous mixture. Stir the slurry for 20-30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the solid product under vacuum to yield methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate. A typical yield is in the range of 70-85%.
Synthetic Workflow and Mechanistic Discussion
Figure 2: Overall experimental workflow for the two-stage synthesis.
Mechanism of Chlorosulfonation
The key transformation is the electrophilic aromatic substitution of the precursor ester. The isopropoxy group (-O-iPr) is a strongly activating ortho-para director due to the resonance donation of its oxygen lone pairs into the aromatic ring. The methoxycarbonyl group (-CO₂Me) is a meta-directing deactivator. The combined electronic effects strongly favor substitution at the positions ortho to the powerful isopropoxy activator. Since the para position is already occupied, the incoming electrophile is directed to the C3 (or C5) position.
The electrophile in this reaction is sulfur trioxide (SO₃), which is present in equilibrium with chlorosulfonic acid, or a protonated form of chlorosulfonic acid. The mechanism proceeds via the formation of a resonance-stabilized sigma complex (arenium ion), followed by deprotonation to restore aromaticity.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropoxy group (a doublet and a septet), the methyl ester (a singlet), and three distinct aromatic protons exhibiting ortho and meta coupling.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (C₁₁H₁₃ClO₅S, MW: 292.73 g/mol ).
-
Infrared Spectroscopy (IR): Strong characteristic absorptions for the sulfonyl chloride (S=O stretches, approx. 1380 and 1180 cm⁻¹) and the ester carbonyl (C=O stretch, approx. 1720 cm⁻¹) should be present.
Conclusion
This guide has presented a detailed and scientifically grounded protocol for the . By following a logical two-step process of esterification and directed chlorosulfonation, the target molecule can be obtained in good yield and high purity. The foundational principles of this synthesis—emphasizing reaction strategy, mechanistic understanding, and uncompromising safety—provide a reliable framework for researchers in the chemical and pharmaceutical sciences.
References
-
Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024). SlideServe. [Link]
-
Chlorosulfonic acid Safety Data Sheet. (2024). KISHIDA CHEMICAL CO., LTD. [Link]
-
Hazard Summary: Chlorosulphonic Acid. New Jersey Department of Health. [Link]
-
Methyl 3-(chlorosulfonyl)-4-methylbenzoate. PubChem, National Center for Biotechnology Information. [Link]
-
Preparation of Methyl Benzoate. Lander University. [Link]
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- 4. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
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An In-depth Technical Guide to Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a substituted aromatic sulfonyl chloride. While specific experimental data for this compound is not widely available in public literature, its structural features suggest its potential as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The presence of a highly reactive sulfonyl chloride group, a methyl ester, and an isopropoxy ether on a central benzene ring provides multiple points for chemical modification, making it an attractive building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, its expected reactivity, and potential applications, drawing upon data from structurally similar compounds and the well-established chemistry of sulfonyl chlorides.
Chemical Structure and Identifiers
The chemical structure of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate consists of a benzene ring substituted with a methyl benzoate group at position 1, an isopropoxy group at position 4, and a chlorosulfonyl group at position 3.
Molecular Formula: C₁₁H₁₃ClO₅S
Molecular Weight: 292.74 g/mol
As of this guide's compilation, a specific CAS number for methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate has not been identified in major chemical databases. For reference, the CAS numbers for structurally related compounds are:
-
Methyl 3-(chlorosulfonyl)-4-methoxybenzoate: 192323-12-9[1]
-
Methyl 3-(chlorosulfonyl)-4-methylbenzoate: 372198-41-9[2]
Physicochemical Properties
The physicochemical properties of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Basis of Prediction/Reference |
| Physical State | Likely a solid at room temperature. | Analogy with similar sulfonyl chlorides which are often solids.[4] |
| Melting Point | Not available. For comparison, the melting point of methyl 3-(chlorosulfonyl)-4-methoxybenzoate is 126 °C.[1] | Based on structurally similar compound. |
| Boiling Point | Not available. The predicted boiling point for methyl 3-(chlorosulfonyl)-4-methoxybenzoate is 394.0 ± 32.0 °C.[1] For comparison, the boiling point of methyl 3-(chlorosulfonyl)benzoate is 345.6 ± 25.0 °C at 760 mmHg.[4] | Based on structurally similar compounds. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. It will likely react with protic solvents like water and alcohols. | General solubility of sulfonyl chlorides. |
Proposed Synthesis
A plausible synthetic route for methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate starts from the readily available precursor, methyl 4-hydroxybenzoate. The synthesis would involve two main steps: etherification followed by chlorosulfonylation.
Experimental Protocol:
Stage 1: Synthesis of Methyl 4-(propan-2-yloxy)benzoate (Williamson Ether Synthesis)
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq.).
-
To this suspension, add 2-bromopropane (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-(propan-2-yloxy)benzoate.
Stage 2: Synthesis of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (Electrophilic Aromatic Substitution)
-
Cool chlorosulfonic acid (ClSO₃H, 3-5 eq.) in an ice bath to 0 °C.
-
Slowly add methyl 4-(propan-2-yloxy)benzoate (1.0 eq.) portion-wise to the cooled chlorosulfonic acid, ensuring the temperature remains below 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid under vacuum to obtain methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Reactivity of the Sulfonyl Chloride Group
The primary site of reactivity in methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.
Reaction with Nucleophiles:
Sulfonyl chlorides readily react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions typically proceed in the presence of a base to neutralize the HCl byproduct.
-
Formation of Sulfonamides: Reaction with primary or secondary amines yields the corresponding sulfonamides. This is a fundamental transformation in medicinal chemistry for the synthesis of a wide range of biologically active compounds.
-
Formation of Sulfonate Esters: Reaction with alcohols in the presence of a base like pyridine or triethylamine produces sulfonate esters.
Potential Applications in Drug Discovery and Organic Synthesis
Substituted sulfonyl chlorides are crucial building blocks in the pharmaceutical and agrochemical industries.[5] The structural motifs present in methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate suggest its utility in several areas:
-
Medicinal Chemistry: As a versatile intermediate, it can be used to synthesize libraries of sulfonamide derivatives for screening against various biological targets. The isopropoxy group can influence the pharmacokinetic properties of the final compounds, such as lipophilicity and metabolic stability.
-
Organic Synthesis: The sulfonyl chloride can be transformed into other functional groups, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing further opportunities for molecular diversification.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide information about the number and types of protons and their connectivity. Expected signals would include those for the aromatic protons, the methoxy protons of the ester, and the methine and methyl protons of the isopropoxy group. Due to the reactivity of sulfonyl chlorides, deuterated aprotic solvents like CDCl₃ or acetone-d₆ are recommended.
-
¹³C NMR: Would show signals for all unique carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretches of the sulfonyl chloride group are expected in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.
-
Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for purity analysis, potentially after derivatization to a more stable sulfonamide to avoid degradation in the hot injector.
Safety and Handling
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.
-
Hazards:
-
Causes severe skin burns and eye damage.[2]
-
Reacts with water, potentially violently, to release corrosive hydrogen chloride gas.
-
May be harmful if inhaled or swallowed.
-
-
Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from water and moisture.
-
Store in a tightly sealed container in a cool, dry place.
-
-
First Aid:
-
In case of skin contact, immediately flush with plenty of water for at least 15 minutes.
-
In case of eye contact, rinse cautiously with water for several minutes.
-
If inhaled, move to fresh air.
-
Seek immediate medical attention in all cases of exposure.
-
Conclusion
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, while not extensively documented, represents a promising and versatile building block for chemical synthesis. Its combination of a reactive sulfonyl chloride, an ester, and an ether functionality on an aromatic core makes it a valuable precursor for the development of novel compounds, particularly in the field of drug discovery. The information presented in this guide, based on the established chemistry of analogous compounds, provides a solid foundation for researchers and scientists to explore the potential of this molecule in their work. As with all reactive chemical intermediates, adherence to strict safety protocols during handling and use is paramount.
References
-
PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Available from: [Link]
-
PubChem. Methyl 4-chloro-3-(chlorosulfonyl)benzoate. Available from: [Link]
-
PubChem. Methyl 4-(Chlorosulfonyl)benzoate. Available from: [Link]
-
PubChemLite. Methyl 3-(chlorosulfonyl)-4-methylbenzoate (C9H9ClO4S). Available from: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]
-
Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid. Available from: [Link]
-
SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Available from: [Link]
-
PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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- 3. 63555-50-0|Methyl 3-(chlorosulfonyl)benzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 3-(chlorosulfonyl)benzoate | 63555-50-0 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
Spectroscopic Characterization of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic characterization of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public domain experimental data for this specific molecule, this guide will focus on a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offering a robust framework for researchers engaged in the synthesis and analysis of this and related molecules.
Molecular Structure and Functional Groups
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate possesses a substituted benzene ring with four distinct functional groups: a methyl ester, a sulfonyl chloride, an isopropoxy ether, and the aromatic ring itself. Understanding the electronic and steric interplay of these groups is crucial for interpreting the spectroscopic data.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule. [1]The IR spectrum of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is expected to show strong absorption bands characteristic of the sulfonyl chloride, ester, and ether functional groups.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O stretch | 1370 - 1390 | Strong |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O stretch | 1170 - 1190 | Strong |
| Ester (C=O) | C=O stretch | 1720 - 1740 | Strong |
| Ester (C-O) | C-O stretch | 1250 - 1300 | Strong |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| Ether (C-O-C) | C-O stretch | 1000 - 1150 | Medium |
| Alkyl C-H | C-H stretch | 2850 - 3000 | Medium |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Weak |
Interpretation of Predicted IR Spectrum:
The most prominent peaks in the IR spectrum will be the strong absorptions from the S=O stretches of the sulfonyl chloride group and the C=O stretch of the methyl ester. [2][3]The presence of both sets of peaks would be a strong indicator of the correct product formation. The various C-O and C-H stretches will also be present, further confirming the molecular structure.
Experimental Protocol for IR Spectroscopy
Figure 3: General workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. [4]For methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, electron ionization (EI) would likely lead to significant fragmentation.
Predicted Molecular Ion: The monoisotopic mass of C₁₀H₁₁ClO₄S is approximately 262.01 g/mol . The molecular ion peak ([M]⁺) should be observed at m/z 262, with a characteristic M+2 peak at m/z 264 with roughly one-third the intensity due to the ³⁷Cl isotope.
Predicted Fragmentation Pathway
Figure 4: Predicted major fragmentation pathways in EI-MS.
Key Predicted Fragments:
-
Loss of Chlorine: A peak at m/z 227 corresponding to the loss of a chlorine radical.
-
Loss of Methoxy Group: A peak at m/z 231/233 due to the loss of the methoxy radical from the ester.
-
Loss of the Sulfonyl Chloride Group: A significant peak at m/z 163 resulting from the cleavage of the C-S bond. * Loss of the Methyl Ester Group: A peak at m/z 203/205 from the loss of the entire methyl ester group.
-
Further Fragmentation: The fragment at m/z 163 could further lose a propene molecule (from the isopropoxy group) via a McLafferty-type rearrangement to give a fragment at m/z 121.
Experimental Protocol for Mass Spectrometry (EI-MS)
Sources
CAS number 59815-29-1 properties and structure
An In-depth Technical Guide to the Properties and Structure of 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
A Note on Chemical Identification: Initial searches for CAS number 59815-29-1 revealed a discrepancy, as this number corresponds to 3-chlorosulfonyl-4-isopropylbenzoic acid. This guide will therefore focus on the chemical entity described by the name 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione , a derivative of barbituric acid. While a specific CAS number for this exact compound is not readily found in public databases, its properties and structure can be thoroughly understood through the extensive literature on related barbiturate derivatives.
Introduction
5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione belongs to the barbiturate class of compounds, which are based on a pyrimidine heterocyclic skeleton.[1] Barbituric acid itself is not pharmacologically active, but its derivatives, substituted at the C-5 position, have a long history in medicine as central nervous system depressants.[2] The pharmacological effects of these derivatives are largely determined by the nature of the substituents at the C-5 position of the pyrimidine ring.[2] This guide provides a comprehensive overview of the anticipated properties, structure, synthesis, and analysis of 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione, drawing upon the well-established chemistry of barbiturates for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The core of the molecule is the 2,4,6(1H,3H,5H)-pyrimidinetrione ring, also known as a barbiturate ring. It is substituted at the N-1 position with a cyclohexyl group and at the C-5 position with a 4-chlorobutyl group.
Structural Representation
The structure of 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione is as follows:
Caption: 2D structure of 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Physicochemical Data
The following table summarizes the predicted and analogous physicochemical properties of the title compound. Data for the closely related 5-butyl-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 841-73-6) is included for comparison.[3]
| Property | Predicted/Analogous Value | Source(s) |
| Molecular Formula | C14H21ClN2O3 | - |
| Molecular Weight | 300.78 g/mol | - |
| Appearance | Likely a white to off-white solid | |
| Melting Point | Not available. Dependent on purity. | - |
| Solubility | Expected to be soluble in organic solvents like ethanol, chloroform, and acetone; limited solubility in water. | [4] |
| pKa | The α-carbon at the C-5 position is acidic due to the adjacent carbonyl groups. | - |
| LogP | Expected to be lipophilic due to the cyclohexyl and chlorobutyl groups. | - |
Synthesis and Reactivity
The synthesis of 5-substituted barbiturates is a well-established area of organic chemistry.[2] A common and effective method involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base.[5]
General Synthetic Workflow
Caption: General synthetic workflow for 5-substituted-1-cyclohexyl-barbiturates.
Step-by-Step Synthetic Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of related barbiturates.[5]
-
Preparation of Cyclohexylurea:
-
Dissolve cyclohexylamine in a suitable solvent (e.g., water).
-
Slowly add a solution of potassium cyanate with stirring.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate cyclohexylurea.
-
Filter, wash with cold water, and dry the product.
-
-
Preparation of Diethyl 2-(4-chlorobutyl)malonate:
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise.
-
After the formation of the sodium salt, add 1-bromo-4-chlorobutane and reflux the mixture.
-
After the reaction is complete, cool the mixture, filter off the sodium bromide, and remove the ethanol under reduced pressure.
-
Purify the resulting diethyl 2-(4-chlorobutyl)malonate by vacuum distillation.
-
-
Condensation to form the Barbiturate:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Add the prepared cyclohexylurea and diethyl 2-(4-chlorobutyl)malonate to the sodium ethoxide solution.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and evaporate the solvent.
-
Dissolve the residue in water and acidify with a mineral acid to precipitate the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
-
Reactivity
The chemistry of barbituric acid derivatives is rich and varied. The C-5 position is particularly reactive. The methylene protons at C-5 are acidic and can be deprotonated to form a carbanion, which can then participate in various reactions, including alkylation and condensation reactions.[4][6] The 4-chlorobutyl side chain also introduces a reactive site for nucleophilic substitution, allowing for further derivatization.
Potential Biological Activity and Mechanism of Action
Barbiturates are known to act as positive allosteric modulators of the GABAA receptor.[1] By binding to the receptor, they potentiate the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. This mechanism is responsible for their sedative, hypnotic, and anticonvulsant effects.[2][7]
Caption: Postulated mechanism of action via GABAA receptor modulation.
While the primary activity of many barbiturates is on the central nervous system, recent research has explored other potential applications. For instance, some novel barbiturate derivatives have shown antimicrobial activity.[5] The specific biological profile of 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione would require experimental evaluation.
Analytical Methodologies
A variety of analytical techniques can be employed for the identification and quantification of barbiturate derivatives.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and reliable method for the analysis of barbiturates.[8] A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for barbiturate analysis. Derivatization may be necessary to improve the volatility and thermal stability of the compounds.[8]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for the structural elucidation of barbiturate derivatives.[9] The chemical shifts and coupling patterns of the protons and carbons in the cyclohexyl and chlorobutyl substituents, as well as the pyrimidine ring, provide a unique fingerprint for the molecule.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.
Exemplary Analytical Protocol: HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution and determine the concentration of the analyte by comparing its peak area to the calibration curve.
-
Conclusion
5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbituric acid derivative with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is not widely available, its properties, synthesis, and reactivity can be reliably inferred from the extensive knowledge base on barbiturates. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to work with this and related compounds. Further studies are warranted to fully characterize its physicochemical properties and explore its potential biological activities.
References
- Reactivity of Barbituric, Thiobarbituric Acids and Their Related Analogues: Synthesis of Substituted and Heterocycles-based Pyrimidines. (2020). Current Organic Chemistry, 24(14), 1610-1642.
- Confirming the Structure of Barbiturate Derivatives by NMR Spectroscopy: A Compar
- Reactions of Barbituric and 2-Thiobarbituric Acid Derivatives with Acetone. (n.d.). Ingenta Connect.
- Recommended Methods for Testing Barbiturate Derivatives under International Control. (n.d.).
- Recommended methods for the Identification and Analysis of Barbiturates and Benzodiazepines under International Control. (2012).
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
- Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive, 12(02), 986–997.
- Preparation of 5-(cyclohexylmethyl)barbituric acid derivatives by acid-catalyzed reductive cyclohexylmethylation of barbituric acids with p-hydroxy or p-methoxybenzaldehydes. (n.d.).
- Analysis of barbituric acid derivatives in biological objects. (n.d.).
- The Reactions of Some Barbituric Acid Derivatives in Concentrated Sulfuric Acid. (n.d.).
- Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. (2022). Biomedicine and Chemical Sciences, 1(4), 295-305.
- Barbituric Acid Utility in Multi-Component Reactions. (n.d.). ScienceDirect.
- Anticonvulsant and sedative effects of some 5-substituted bromopyrazolinic spirobarbiturates. (n.d.).
- A Simple Synthesis of 5-Spirobarbituric Acids and Transformations of Spirocyclopropanobarbiturates to 5-Substituted Barbiturates. (n.d.).
- Barbiturates drug profile. (n.d.). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).
- An In-depth Technical Guide to the Physicochemical Properties of 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5). (2025). Benchchem.
- 5-Butyl-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. (n.d.). Sigma-Aldrich.
- Amphipathic Barbiturates as Mimics of Antimicrobial Peptides and the Marine Natural Products Eusynstyelamides with Activity against Multi-resistant Clinical Isolates. (2021). Journal of Medicinal Chemistry, 64(15), 11289–11301.
- Synthesis and Characterization of some Barbituric acid Derivatives. (n.d.). International Journal of Scientific & Engineering Research.
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- 1. Barbiturates drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. 5-Butyl-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactivity of Barbituric, Thiobarbituric Acids and Their Related ...: Ingenta Connect [ingentaconnect.com]
- 7. journals.irapa.org [journals.irapa.org]
- 8. ijsra.net [ijsra.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Synthesis and Mechanistic Pathway of Methyl 3-(Chlorosulfonyl)-4-(propan-2-yloxy)benzoate: A Comprehensive Technical Guide
Executive Summary
Sulfonyl chlorides are pivotal electrophilic building blocks in medicinal chemistry, primarily serving as precursors for sulfonamides—a ubiquitous pharmacophore in modern therapeutics[1]. The synthesis of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate involves a highly regioselective electrophilic aromatic substitution (EAS) on a moderately activated aromatic system. This whitepaper details the mechanistic causality, optimized experimental protocols, and analytical validation required to successfully execute this transformation.
Mechanistic Pathway Analysis
The transformation of methyl 4-(propan-2-yloxy)benzoate into its corresponding 3-chlorosulfonyl derivative relies on the use of chlorosulfonic acid ( ClSO3H ). The regioselectivity of this reaction is strictly governed by the synergistic electronic directing effects of the pre-existing substituents:
-
Isopropoxy Group ( -O-iPr ): A strongly electron-donating group via resonance (+R effect), which activates the aromatic ring and directs incoming electrophiles to the ortho and para positions.
-
Methyl Ester Group ( -COOMe ): An electron-withdrawing group via resonance (-R effect), which deactivates the ring and directs electrophiles to the meta position.
Because the para position relative to the isopropoxy group is sterically blocked by the ester, both functional groups cooperatively direct the incoming electrophile to the 3-position (which is ortho to the isopropoxy group and meta to the ester).
The reaction mechanism proceeds in two distinct stages[2]:
-
Stage 1: Sulfonation. Chlorosulfonic acid acts as the source of sulfur trioxide ( SO3 ) or the protonated active species ( HSO3+ ). Electrophilic attack at C3 forms a resonance-stabilized Wheland intermediate ( σ -complex), followed by rapid deprotonation to yield the intermediate sulfonic acid.
-
Stage 2: Chlorination. The intermediate sulfonic acid reacts with a second equivalent of chlorosulfonic acid to form the sulfonyl chloride, releasing sulfuric acid ( H2SO4 ) and hydrogen chloride ( HCl ) as byproducts. Because this second step is an equilibrium driven forward by excess reagent, an excess of ClSO3H is strictly required to ensure complete conversion[3].
Mechanistic pathway of the chlorosulfonation of methyl 4-isopropoxybenzoate.
Experimental Methodology & Protocol
To ensure a self-validating and reproducible system, the following protocol emphasizes the causality behind each physical manipulation. The use of a halogenated solvent moderates the reaction exotherm and improves the purity profile compared to neat conditions.
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a drying tube with methyl 4-(propan-2-yloxy)benzoate (1.0 equiv) and anhydrous dichloromethane (DCM, 5-10 mL/mmol). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Slowly add chlorosulfonic acid (5.0–6.0 equiv) dropwise via the dropping funnel over 30 minutes.
-
Causality: Slow addition controls the highly exothermic sulfonation step, preventing localized heating that could lead to ether cleavage (dealkylation of the isopropoxy group) or oxidative degradation.
-
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4–16 hours.
-
Causality: The initial sulfonation is rapid at 0 °C, but the subsequent conversion of the sulfonic acid to the sulfonyl chloride requires higher thermal energy and extended time.
-
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Causality: Excess chlorosulfonic acid reacts violently with water. Bulk ice absorbs the massive heat of hydrolysis, preventing the thermal hydrolysis of the newly formed sulfonyl chloride back into the sulfonic acid.
-
-
Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with cold water and brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The crude product can be recrystallized from hexane/ethyl acetate.
Step-by-step experimental workflow for the synthesis of the target sulfonyl chloride.
Reaction Optimization & Kinetics
The following parameters must be strictly controlled to prevent the accumulation of intermediates or the formation of impurities.
| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Consequence |
| Equivalents of ClSO3H | 1.0 - 2.0 eq | 5.0 - 6.0 eq | Low equivalents stall the reaction at the sulfonic acid stage. A large excess drives the equilibrium toward the sulfonyl chloride[3]. |
| Temperature | > 40 °C | 0 °C to RT | High temperatures promote the acidic cleavage of the isopropyl ether and the formation of diaryl sulfone byproducts. |
| Solvent | Neat | Anhydrous DCM | Solvents act as a thermal sink, preventing charring and ensuring a homogeneous reaction environment for the solid substrate. |
Analytical Characterization (Self-Validation)
Confirming the success of the reaction requires specific analytical techniques. Sulfonyl chlorides are highly reactive and require careful interpretation of mass spectrometry data.
| Technique | Expected Signals / Observations |
| 1 H NMR ( CDCl3 , 400 MHz) | δ 8.5 (d, J = 2.2 Hz, 1H, Ar-H, ortho to SO2Cl ), 8.2 (dd, J = 8.8, 2.2 Hz, 1H, Ar-H), 7.1 (d, J = 8.8 Hz, 1H, Ar-H), 4.8 (hept, J = 6.0 Hz, 1H, -CH- ), 3.9 (s, 3H, -OCH3 ), 1.4 (d, J = 6.0 Hz, 6H, -CH3 ). |
| Mass Spectrometry (LC-MS, ESI+) | Intact sulfonyl chlorides rarely survive electrospray ionization in protic solvents. When analyzed in methanol, the species is typically observed as the methyl sulfonate ( [M+H]+≈289 m/z) or hydrolyzed sulfonic acid ( [M-H]−≈273 m/z in ESI-). |
References
-
Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]
-
Mechanisms of Sulfonation Reactions. Scribd.[Link]
-
Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry - ACS Publications.[Link]
Sources
Synthetic Utility and Derivatization of Methyl 3-(Chlorosulfonyl)-4-(propan-2-yloxy)benzoate in Medicinal Chemistry
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the pursuit of novel therapeutics, the design of modular scaffolds that allow for late-stage, orthogonal diversification is a cornerstone of medicinal chemistry. Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (often referred to as methyl 3-chlorosulfonyl-4-isopropoxybenzoate) represents a highly versatile, bifunctional building block. It features a highly reactive electrophilic sulfonyl chloride group and a stable, selectively hydrolyzable methyl ester, all anchored around a central aromatic ring modified by an isopropoxy ether.
This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing the causality behind its synthesis, and outlines self-validating experimental protocols for generating its derivatives—specifically targeting the 3-sulfamoyl-4-alkoxybenzoic acid pharmacophore frequently utilized in modern drug discovery[1].
Chemical Profile and Mechanistic Grounding
The Directing and Steric Effects of the Isopropoxy Group
The synthesis of this building block relies on the electrophilic aromatic substitution of methyl 4-(propan-2-yloxy)benzoate. The isopropoxy group plays a dual role:
-
Electronic Activation: Via resonance (+M effect), the oxygen lone pairs donate electron density into the aromatic ring, activating it toward electrophilic attack. Because the para position is sterically and electronically blocked by the methyl ester, substitution is directed exclusively to the ortho position relative to the ether (the 3-position of the benzoate).
-
Steric Shielding: Once the chlorosulfonyl group is installed, the bulky isopropyl moiety provides moderate steric hindrance. This shielding slightly reduces the rate of spontaneous hydrolysis of the sulfonyl chloride in ambient moisture compared to a less hindered methoxy analog, providing a wider operational window during benchtop handling.
The Chlorosulfonation Mechanism
The conversion of the aromatic precursor to the sulfonyl chloride is not a single-step concerted reaction. Kinetic studies indicate that the reaction is third-order overall (first-order in the aromatic substrate and second-order in chlorosulfonic acid)[2].
The mechanism requires a minimum of two equivalents of chlorosulfonic acid ( ClSO3H ). The first equivalent acts as a sulfonating agent to form an intermediate sulfonic acid ( Ar-SO3H ). The second equivalent acts as a chlorinating agent, converting the sulfonic acid into the final sulfonyl chloride ( Ar-SO2Cl ) while releasing sulfuric acid ( H2SO4 ) and hydrogen chloride ( HCl ) gas[3][4]. In practice, an excess of ClSO3H (typically 3–5 equivalents) is used to drive the equilibrium to completion and suppress the formation of sulfone bridge byproducts[5].
Fig 1: Two-step mechanism of electrophilic chlorosulfonation directed by the isopropoxy group.
Self-Validating Experimental Protocols
To ensure reproducibility and high-fidelity results, the following protocols are designed as self-validating systems. Causality for critical steps (e.g., temperature control, specific quenching methods) is explicitly defined.
Protocol 1: Synthesis of the Core Sulfonyl Chloride Building Block
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water[4]. Perform all operations in a well-ventilated fume hood.
-
Preparation: Charge a dry, 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an HCl gas scrubber with methyl 4-(propan-2-yloxy)benzoate (1.0 eq) dissolved in anhydrous dichloromethane (DCM) (0.5 M).
-
Temperature Control (Critical): Submerge the flask in an ice-salt bath and allow the internal temperature to reach -5 °C to 0 °C. Causality: Maintaining sub-zero temperatures prevents the highly exothermic reaction from causing localized heating, which promotes the formation of unwanted diaryl sulfone cross-links[2][5].
-
Reagent Addition: Add chlorosulfonic acid (4.0 eq) dropwise over 30 minutes. Monitor the evolution of HCl gas.
-
Reaction Maturation: Remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for an additional 2 hours.
-
Validation Check: Analyze an aliquot via TLC (Hexanes/Ethyl Acetate 8:2). The starting material spot should be completely consumed, replaced by a lower-Rf spot corresponding to the sulfonyl chloride.
-
Quenching (Critical): Carefully pour the reaction mixture onto vigorously stirred crushed ice (not liquid water). Causality: The hydrolysis of excess chlorosulfonic acid is violently exothermic. Using crushed ice ensures the localized temperature remains near 0 °C, preventing the thermodynamic hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid[4].
-
Workup: Extract immediately with cold DCM. Wash the organic layer with cold brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the product as an off-white solid.
Protocol 2: Orthogonal Derivatization (Sulfonamidation followed by Amide Coupling)
The true utility of this building block lies in its orthogonal reactivity. The sulfonyl chloride reacts rapidly with amines at room temperature, while the methyl ester remains inert under these conditions, allowing for sequential, site-specific derivatization.
Fig 2: Orthogonal derivatization workflow exploiting the differential reactivity of functional groups.
Step A: Sulfonamide Formation Dissolve the sulfonyl chloride (1.0 eq) in DCM. Add a primary or secondary amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C. Stir for 2 hours at room temperature. The DIPEA acts as a non-nucleophilic HCl scavenger, driving the reaction forward without competing for the electrophile.
Step B: Saponification Isolate the sulfonamide ester, then dissolve it in a 3:1 mixture of THF and water. Add Lithium Hydroxide ( LiOH⋅H2O ) (3.0 eq) and heat to 40 °C for 12 hours. Acidify with 1M HCl to precipitate the 3-sulfamoyl-4-(propan-2-yloxy)benzoic acid derivative.
Step C: Amide Coupling Activate the resulting carboxylic acid (1.0 eq) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 minutes. Add the second amine (1.2 eq) to generate the final dual-functionalized derivative.
Quantitative Data: Derivatization Parameters
The following table summarizes expected quantitative outcomes for the derivatization workflows, derived from standard medicinal chemistry optimization parameters for this scaffold class.
| Derivative Class | Reagents / Catalyst | Temp (°C) | Time (h) | Avg. Yield (%) | Purity (LC-MS) |
| Primary Sulfonamide | R-NH2 , DIPEA, DCM | 0 to 25 | 2.0 | 85 - 92 | > 95% |
| Secondary Sulfonamide | R1R2-NH , DIPEA, DCM | 0 to 25 | 4.0 | 78 - 88 | > 95% |
| Carboxylic Acid | LiOH , THF/ H2O (3:1) | 40 | 12.0 | 90 - 95 | > 98% |
| Aliphatic Amide | R-NH2 , HATU, DIPEA, DMF | 25 | 3.0 | 80 - 85 | > 95% |
Applications in Drug Discovery
Derivatives of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate are highly prized in the synthesis of the 3-sulfamoyl-4-alkoxybenzoic acid pharmacophore . This structural motif is frequently utilized to design inhibitors for a variety of targets, including phosphodiesterases (PDEs), cyclooxygenase-2 (COX-2), and specific kinase targets[1].
The isopropoxy group specifically enhances the lipophilicity (LogP) of the resulting drug candidates compared to methoxy analogs, which can improve membrane permeability and alter the pharmacokinetic distribution profile. Furthermore, the dual functionalization strategy (sulfonamide + amide) allows medicinal chemists to probe two distinct binding pockets within a target receptor simultaneously, optimizing both potency and selectivity.
References
-
Title: What is the mechanism of chlorosulfonation of benzene? Source: Chemistry Stack Exchange URL: [Link]
- Title: US8754233B2 - Pyrazolylbenzothiazole derivatives and their use as therapeutic agents Source: Google Patents URL
-
Title: Chlorosulfonic Acid - A Versatile Reagent Source: Pageplace URL: [Link]
-
Title: A simple synthesis technique for the preparation of anionic conducting membranes (RSC Advances) Source: RSC Advances URL: [Link]
Sources
A Comprehensive Technical Guide to the Stability and Storage of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a key intermediate in the synthesis of various pharmacologically active compounds. Its molecular structure, featuring a reactive sulfonyl chloride group and a benzoate ester, makes it a versatile building block. However, these same functional groups are susceptible to degradation, making a thorough understanding of the compound's stability and appropriate storage conditions paramount for ensuring its quality, reactivity, and the success of subsequent synthetic steps. This guide provides an in-depth analysis of the factors influencing the stability of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, recommended storage and handling protocols, and methodologies for assessing its stability.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is essential for predicting its stability and handling requirements. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from structurally similar compounds and the known behavior of its constituent functional groups.
| Property | Inferred Value/Characteristic | Rationale and Key Considerations |
| Molecular Formula | C₁₁H₁₃ClO₅S | Based on its chemical structure. |
| Molecular Weight | 292.73 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Similar sulfonylated aromatic compounds are typically solids at room temperature.[1] |
| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, acetonitrile, THF); Insoluble in water. | The presence of the aromatic ring and ester group suggests solubility in common organic solvents. The reactive sulfonyl chloride group will decompose in protic solvents like water and alcohols. |
| Reactivity | Highly reactive towards nucleophiles, particularly water and amines. | The sulfonyl chloride moiety is a potent electrophile.[2][3] |
Core Stability Considerations
The stability of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is primarily dictated by the reactivity of its two key functional groups: the sulfonyl chloride and the methyl ester.
Hydrolytic Instability
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. Both the sulfonyl chloride and the ester functional groups can be cleaved by water.
1. Sulfonyl Chloride Hydrolysis:
The sulfonyl chloride group reacts readily, and often exothermically, with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid.[2][3] This is a critical degradation pathway that can significantly impact the purity and reactivity of the material.
The reaction proceeds via a nucleophilic attack of water on the electrophilic sulfur atom. This process is generally irreversible and can be accelerated by heat and the presence of bases. The generation of corrosive HCl gas is a significant safety concern.
2. Ester Hydrolysis:
The methyl benzoate moiety is also prone to hydrolysis, which can be catalyzed by both acids and bases, to yield the corresponding carboxylic acid and methanol.[3][4][5]
-
Acid-catalyzed hydrolysis: This is a reversible process that is typically slower than base-catalyzed hydrolysis.
-
Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that proceeds more rapidly.[4]
Given that the hydrolysis of the sulfonyl chloride group produces hydrochloric acid, this can in turn catalyze the hydrolysis of the ester group, leading to a complex degradation profile.
Thermal Decomposition
Elevated temperatures can induce the decomposition of sulfonyl chlorides.[6] The primary thermal degradation pathway for many sulfonyl chlorides involves the homolytic cleavage of the S-Cl bond, which can initiate radical chain reactions.[7][8] Another potential pathway is the extrusion of sulfur dioxide (SO₂), particularly in the presence of certain catalysts or at very high temperatures.[7][8]
The decomposition can be visually indicated by a color change (e.g., darkening) and the evolution of gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[6]
Photostability
While specific photostability data for this compound is not available, aromatic sulfonyl compounds can be susceptible to degradation upon exposure to UV light.[4] Photodegradation can proceed through various mechanisms, including the formation of radical species, which can lead to a variety of degradation products.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, strict adherence to proper storage and handling procedures is crucial.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures will slow the rate of potential decomposition reactions.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This is critical to exclude moisture and oxygen. Moisture will lead to hydrolysis, while oxygen can participate in radical-mediated decomposition pathways.[5][6] |
| Container | Use a tightly sealed, amber glass container. | A tight seal prevents moisture ingress. Amber glass protects the compound from light, minimizing the risk of photodegradation.[10] |
| Location | Store in a dry, well-ventilated area, away from incompatible materials. | Proper ventilation is a safety measure to dissipate any potential off-gassing. Separation from incompatible materials prevents accidental reactions.[5] |
Incompatible Materials
To prevent hazardous reactions and degradation, avoid contact with the following:
-
Water and moisture: Leads to rapid hydrolysis.[2]
-
Alcohols: Will react with the sulfonyl chloride to form sulfonate esters.[3]
-
Amines: Will react to form sulfonamides.[3]
-
Strong bases: Can catalyze rapid hydrolysis and other decomposition reactions.[2]
-
Strong oxidizing agents: May lead to vigorous and potentially hazardous reactions.
Handling Procedures
All handling of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate should be conducted in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
When handling the solid, minimize the creation of dust. For transfers, use a glove box or a nitrogen-purged bag to maintain an inert atmosphere and prevent exposure to moisture.
Experimental Protocols for Stability Assessment
To experimentally verify the stability of a batch of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, a stability-indicating analytical method should be employed. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the intact methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate from its potential degradation products (e.g., the corresponding sulfonic acid and carboxylic acid).
Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Protocol for Forced Degradation Studies: [2]
-
Acid Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve a known amount of the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% hydrogen peroxide in a 1:1 acetonitrile/water mixture. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed HPLC method to assess for degradation and ensure peak purity of the parent compound.
Visualization of Key Degradation Pathways
The primary chemical instabilities of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate are hydrolysis of the sulfonyl chloride and the ester functionalities.
Caption: Primary hydrolytic degradation pathways.
Conclusion
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. The presence of both a sulfonyl chloride and a methyl ester group renders the molecule highly susceptible to hydrolysis, and it can also undergo thermal and photolytic degradation. Strict adherence to storage conditions, including low temperatures, an inert atmosphere, and protection from light and moisture, is essential for preserving the quality of this reagent. The implementation of a validated stability-indicating analytical method is crucial for monitoring the purity of the material over time and ensuring its suitability for use in research and drug development.
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The Journal of Organic Chemistry. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. [Link]
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potential biological activity of sulfonylated benzoates
An In-Depth Technical Guide to the Potential Biological Activity of Sulfonylated Benzoates
Executive Summary
The confluence of the sulfonamide group, a cornerstone of medicinal chemistry, and the benzoate scaffold, a structure with its own intrinsic biological relevance, gives rise to the class of molecules known as sulfonylated benzoates. These compounds represent a versatile and highly promising area for drug discovery and development. This guide provides a comprehensive exploration of their synthesis, diverse biological activities, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential. By synthesizing data from seminal and contemporary research, this document serves as a technical resource for researchers, medicinal chemists, and drug development professionals engaged in identifying and optimizing novel therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by detailed experimental protocols and visual workflows to bridge theoretical knowledge with practical application.
The Sulfonylated Benzoate Scaffold: A Privileged Structure in Medicinal Chemistry
Sulfonylated benzoates are a class of organic compounds characterized by a benzoate core covalently linked to a sulfonyl group (–SO₂–). The sulfonamide moiety (–SO₂NH–) in particular is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, diuretic, and hypoglycemic agents.[1][2] The benzoate portion, while often seen as a simple aromatic scaffold, is also a known biologically active structure, famously used as an antimicrobial food preservative and investigated for various therapeutic roles.[3] The combination of these two moieties creates a modular scaffold that allows for extensive chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. This structural versatility has positioned sulfonylated benzoates as significant targets in drug discovery programs.[4]
Synthetic Pathways and Methodologies
The synthesis of sulfonylated benzoates is typically achieved through well-established organic chemistry reactions, allowing for the creation of diverse compound libraries for screening. A common strategy involves the coupling of a substituted benzoic acid or its ester derivative with a sulfonyl chloride.
General Synthesis of 4-Sulfonamidobenzoic Acids
A representative synthesis for a library of 4-sulfonamidobenzoic acid analogues, which have shown promise as anticancer agents, can be outlined as follows.[5] This multi-step process demonstrates the modularity of the synthesis, allowing for diversification at multiple points.
-
Esterification: The starting material, a substituted nitrobenzoic acid, is first protected as a methyl ester to prevent interference from the carboxylic acid group in subsequent steps.
-
Nitro Reduction: The nitro group is reduced to an aniline (amino group), typically using a reducing agent like tin(II) chloride.[5]
-
Functionalization of the Amine: The newly formed aniline can be modified, for instance, through reductive amination to introduce various alkyl or aryl groups.
-
Sulfonylation: The key step involves reacting the aniline with a desired sulfonyl chloride (R-SO₂Cl) in the presence of a base to form the sulfonamide linkage.
-
Saponification: Finally, the methyl ester is hydrolyzed (saponified) back to a carboxylic acid to yield the final sulfonylated benzoate product.[5]
Workflow for Synthesis of 4-Sulfonamidobenzoic Acids
Caption: Generalized workflow for the synthesis of 4-sulfonamidobenzoic acids.
Example Protocol: Synthesis of 4-Sulfonamidobenzoic Acid Analogues[6]
-
Step 1: Esterification of 4-nitrobenzoic acid (7). To a solution of 4-nitrobenzoic acid in methanol, concentrated sulfuric acid is added, and the mixture is heated to 80 °C overnight. After cooling, the solvent is evaporated, and the residue is neutralized to yield the methyl ester (8).
-
Step 2: Reduction of methyl 4-nitrobenzoate (8). The nitro ester is dissolved in ethyl acetate, and tin(II) chloride dihydrate is added. The mixture is heated to 50 °C overnight. After workup, the corresponding aniline (9) is obtained.
-
Step 3: Reductive Amination of aniline (9). The aniline is dissolved in dichloroethane, and an aldehyde (e.g., isobutyraldehyde) is added, followed by sodium triacetoxyborohydride. The reaction proceeds at room temperature overnight to yield the N-alkylated aniline (10).
-
Step 4: Sulfonylation of N-alkylated aniline (10). The aniline (10) is dissolved in chloroform. A sulfonyl chloride (RSO₂Cl), DIPEA, and DMAP are added, and the mixture is heated to 60 °C overnight. Column chromatography yields the desired sulfonamide ester.
-
Step 5: Saponification. The ester is dissolved in a THF-MeOH-H₂O mixture, and lithium hydroxide monohydrate is added. The reaction is stirred at room temperature overnight. Acidification and extraction yield the final 4-sulfonamidobenzoic acid product.
Key Biological Activities and Therapeutic Targets
Sulfonylated benzoates have demonstrated a remarkable breadth of biological activities, with the most significant applications being in oncology and infectious diseases.
Anticancer Activity
The sulfonamide group is a key feature in many anticancer agents, and its incorporation into a benzoate scaffold has yielded potent inhibitors of cancer cell proliferation.[1][6]
-
Inhibition of Anti-Apoptotic Proteins (MCL-1/BCL-xL): Apoptosis, or programmed cell death, is a crucial process for eliminating damaged cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like MCL-1 and BCL-xL.[5] Certain N-sulfonylated aminosalicylic acids (a class of sulfonylated benzoates) have been identified as dual inhibitors of both MCL-1 and BCL-xL. These compounds bind to a groove on the protein surface, preventing them from sequestering pro-apoptotic proteins and thereby triggering cell death. One potent dual inhibitor, compound 17cd , exhibited a Ki of 0.629 μM for MCL-1 and 1.67 μM for BCL-xL.[5] This dual-targeting approach is particularly valuable, as cancer cells can develop resistance to selective MCL-1 inhibitors by upregulating BCL-xL.[5]
-
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes that catalyze the hydration of carbon dioxide. The isoform CAIX is highly overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis.[7][8] Methyl 5-sulfamoyl-benzoates, which bear a primary sulfonamide group, have been designed as high-affinity and selective inhibitors of CAIX.[7] The sulfonamide group coordinates to the zinc ion in the enzyme's active site. By introducing specific substituents onto the benzoate ring, researchers have achieved remarkable potency and selectivity. For example, one derivative exhibited an extremely high binding affinity for CAIX with a Kd of 0.12 nM and over 100-fold selectivity against other CA isozymes.[7][8]
-
Cell Cycle Arrest: Some novel benzenesulfonate scaffolds have been shown to induce G2/M cell cycle arrest in cancer cell lines.[9] This prevents the cells from dividing and proliferating. Further investigation revealed that these compounds can induce both apoptosis and autophagy as modes of cell death, corresponding with the inhibition of metabolic activity.[9]
MCL-1/BCL-xL Inhibition Pathway
Caption: Sulfonylated benzoates can inhibit MCL-1/BCL-xL, leading to apoptosis.
Table 1: Anticancer Activity of Selected Sulfonylated Benzoates
| Compound Class | Target(s) | Activity Metric | Value | Cancer Cell Line(s) | Reference |
| N-sulfonylated aminosalicylic acid (17cd) | MCL-1 / BCL-xL | Ki | 0.629 µM / 1.67 µM | In vitro binding assay | [5] |
| N-sulfonylated aminosalicylic acid (6e-OH) | MCL-1 | Ki | 0.778 µM | In vitro binding assay | [5] |
| Methyl 5-sulfamoyl-benzoate (4b) | CAIX | Kd | 0.12 nM | In vitro binding assay | [7] |
| 3-(indoline-1-carbonyl)-N-phenyl sulfonamide | Cytotoxicity | IC₅₀ | 1.98 - 9.12 µM | A549, HeLa, MCF-7, Du-145 | [6] |
Antimicrobial and Antifungal Activity
The sulfonamide core is famously associated with the first generation of antibiotics ("sulfa drugs"), and this activity is retained in some sulfonylated benzoate derivatives.
-
Antifungal Activity: Derivatives of dibenzo-1,4-dioxine-2-acetyloxime containing sulfonyl groups have demonstrated effective in vitro antifungal activity against Aspergillus and Candida species.[10] Some compounds showed minimum inhibitory concentrations (MICs) in the range of 1.2-4 µg/mL against two Aspergillus strains, comparable to the activity of ketoconazole. The proposed mechanism of action is the inhibition of ergosterol biosynthesis through interaction with the enzyme lanosterol-14-alpha-demethylase (CYP51A1), which is the same target as widely used azole antifungals.[10]
-
Antibacterial Activity: Newly synthesized benzenesulfonamide derivatives bearing carboxamide functionalities have been investigated for their antimicrobial activity.[11] Different compounds showed varying potency against a panel of bacteria, including E. coli, S. aureus, P. aeruginosa, and S. typhi, with MIC values in the range of 6-7 mg/mL.[11] While the parent benzoate molecule is a known antibacterial agent, often used as a preservative, these derivatives offer a scaffold for developing agents with potentially improved and more specific activity.[12][13]
Table 2: Antimicrobial Activity of Selected Sulfonylated Derivatives
| Compound Class | Organism(s) | Activity Metric | Value | Reference |
| Sulfonylated dibenzo-1,4-dioxine | Aspergillus spp. | MIC | 1.2 - 4 µg/mL | [10] |
| Benzenesulfonamide-carboxamide (4d) | E. coli | MIC | 6.72 mg/mL | [11] |
| Benzenesulfonamide-carboxamide (4h) | S. aureus | MIC | 6.63 mg/mL | [11] |
| Benzenesulfonamide-carboxamide (4a) | P. aeruginosa | MIC | 6.67 mg/mL | [11] |
Other Bioactivities
-
Endothelial Lipase (EL) Inhibition: EL is an enzyme that metabolizes high-density lipoprotein (HDL), and its inhibition is a potential strategy for treating atherosclerosis. The introduction of an α-sulfone moiety to a benzothiazole series of inhibitors (structurally related to sulfonylated benzoates) was found to increase potency against EL.[14]
-
Endothelin Receptor Antagonism: Naphthalenesulfonamides, which share the core sulfonamide feature, have been developed as selective antagonists for the endothelin-A (ETA) receptor, a target for cardiovascular diseases.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfonylated benzoates is highly dependent on the nature and position of substituents on the aromatic rings and the sulfonamide linker.
-
For Anticancer Activity (MCL-1/BCL-xL): In the N-sulfonylated aminosalicylic acid series, a carboxylic acid on the benzoate ring was crucial for engaging with a key arginine residue (R263) in the MCL-1 binding pocket via a salt bridge.[5] The group attached to the sulfonamide nitrogen projects into a deep hydrophobic pocket (the p2 pocket), and modifications here significantly impact potency. Larger, hydrophobic groups are generally favored.[5]
-
For Endothelin Receptor Antagonism: For naphthalenesulfonamide antagonists, key structural features for activity included a 1,5-substitution pattern on the naphthalene ring and a sulfonamide NH with a pKₐ value below 7. An amine group at the 5-position was also important.[15]
-
For Antibacterial Activity: The antibacterial activity of sulfonamides is strongly influenced by their acid dissociation constant (pKa). The degree of ionization at physiological pH plays a dominant role, while hydrophobicity is of minor importance for in vitro activity.[16]
Pharmacophore Model for Sulfonylated Benzoates
Caption: Key regions for modification in sulfonylated benzoate scaffolds.
Key Experimental Protocols for Evaluation
To assess the therapeutic potential of novel sulfonylated benzoates, a series of standardized in vitro assays are essential.
General Experimental Workflow
Caption: A typical workflow for the evaluation of novel sulfonylated benzoates.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the sulfonylated benzoate compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility (Broth Microdilution for MIC)
-
Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the sulfonylated benzoate compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Future Perspectives and Conclusion
Sulfonylated benzoates are a structurally diverse and biologically active class of compounds with significant therapeutic potential. The research highlighted in this guide demonstrates their promise, particularly in the fields of oncology and infectious diseases. The modular nature of their synthesis allows for extensive structure-activity relationship studies, which are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[5][17]
Future research should focus on several key areas:
-
Improving Selectivity: For targets like protein kinases and anti-apoptotic proteins, achieving high selectivity is crucial to minimize off-target effects and toxicity.
-
Overcoming Resistance: In both cancer and infectious diseases, drug resistance is a major hurdle. Dual-target inhibitors, like the MCL-1/BCL-xL inhibitors, represent a promising strategy to combat resistance mechanisms.[5]
-
Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential. While the parent sodium benzoate has well-documented pharmacokinetics, these properties can be significantly altered by sulfonylation and other substitutions.[18][19][20]
-
Exploring New Targets: The versatility of the scaffold suggests that libraries of sulfonylated benzoates could be screened against a wider range of biological targets to uncover novel therapeutic applications.
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Application Note: Protocol for Utilizing Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its ability to act as a bioisostere of amides, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[4] This has led to its incorporation in drugs ranging from antibacterial agents to diuretics, anticonvulsants, and beyond.[1][2] The synthesis of novel sulfonamide derivatives is a critical activity in drug discovery, aimed at identifying new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a highly valuable and versatile building block for constructing libraries of novel sulfonamides. Its key feature is the presence of a reactive sulfonyl chloride group, which readily undergoes reaction with primary and secondary amines to form the sulfonamide linkage. The molecule also contains a methyl ester, which can be hydrolyzed to a carboxylic acid or subjected to other transformations, providing a secondary point for chemical modification and diversification.
Core Reaction Principles: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate and an amine is a classic example of nucleophilic substitution at a sulfonyl sulfur. The reaction mechanism is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electron-deficient sulfur atom of the sulfonyl chloride (the electrophile). This is followed by the expulsion of a chloride ion, a good leaving group, to form the stable sulfonamide bond.
A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as pyridine or triethylamine (TEA).[1][5][6] This base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If left unquenched, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the desired reaction.
Generalized Reaction Scheme:
Caption: Nucleophilic substitution reaction for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Optimization may be necessary depending on the specific amine's reactivity and steric hindrance.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate | --- | 292.74 | Moisture sensitive, corrosive. |
| Primary or Secondary Amine | Varies | Varies | Nucleophilic. |
| Triethylamine (TEA) or Pyridine | 121-44-8 / 110-86-1 | 101.19 / 79.10 | Non-nucleophilic base, HCl scavenger.[1][5] |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Reaction solvent, must be dry. |
| 1M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization during workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | To aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent for the organic phase. |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm of the reaction.
-
Reagent Addition: In a separate flask, dissolve the amine (1.0 - 1.2 equivalents) and triethylamine or pyridine (1.5 - 2.0 equivalents) in anhydrous DCM.
-
Reaction Execution: Add the amine/base solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-18 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure sulfonamide.
Experimental Workflow Diagram
Sources
Application Note: Synthesis and Isolation of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Strategic Overview & Mechanistic Rationale
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry. The presence of a reactive electrophilic sulfonyl chloride group alongside a stable methyl ester moiety allows for orthogonal derivatization, making it an invaluable intermediate for the synthesis of sulfonamide libraries. Sulfonamides are a critical class of pharmacophores historically recognized for their antibacterial properties and currently explored as selective enzyme inhibitors in neurodegenerative diseases ().
Mechanistic Causality of the Synthesis: The synthesis is achieved via a robust two-step sequence starting from commercially available methyl 4-hydroxybenzoate:
-
O-Alkylation (Isopropylation): The phenolic hydroxyl group is deprotonated by a mild base to form a nucleophilic phenoxide, which subsequently undergoes an SN2 displacement with 2-iodopropane.
-
Electrophilic Aromatic Substitution (Chlorosulfonation): The intermediate, methyl 4-isopropoxybenzoate, is subjected to chlorosulfonation. The regioselectivity is strictly governed by the synergistic directing effects of the aromatic substituents. The isopropoxy group is a strongly activating, ortho/para-directing group, while the methyl ester is a deactivating, meta-directing group. Both groups cooperatively direct the incoming electrophile to the 3-position. An excess of chlorosulfonic acid ( ClSO3H ) is required because it acts as both the sulfonating agent and the chlorinating agent that converts the intermediate sulfonic acid into the final sulfonyl chloride ()[1].
Experimental Design & Safety Validation
Reagent Selection Causality:
-
Base ( K2CO3 ): Potassium carbonate is sufficiently basic to deprotonate the phenol ( pKa≈10 ) but mild enough to prevent the unwanted hydrolysis of the methyl ester.
-
Solvent (DMF for Step 1): A polar aprotic solvent accelerates the SN2 reaction by leaving the phenoxide nucleophile relatively unsolvated and highly reactive.
-
Solvent (DCM for Step 2): Dichloromethane is inert to ClSO3H at low temperatures and provides excellent solubility for the organic substrates, ensuring a homogeneous reaction.
Critical Safety Protocols: Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic HCl and H2SO4 gases. All manipulations must be performed in a well-ventilated fume hood using rigorous anhydrous techniques. The reaction quench is highly exothermic and must be performed by slowly pouring the mixture over crushed ice—never add water directly to the reaction flask.
Quantitative Data & Analytical Validation
Table 1: Reagent Stoichiometry and Reaction Parameters
| Step | Reagent / Substrate | Equivalents | Function |
| 1 | Methyl 4-hydroxybenzoate | 1.0 | Starting Material |
| 1 | Potassium Carbonate ( K2CO3 ) | 2.0 | Base (Deprotonation) |
| 1 | 2-Iodopropane | 1.5 | Alkylating Agent |
| 1 | Dimethylformamide (DMF) | 0.5 M | Polar Aprotic Solvent |
| 2 | Methyl 4-isopropoxybenzoate | 1.0 | Intermediate Substrate |
| 2 | Chlorosulfonic Acid ( ClSO3H ) | 4.5 | Electrophile / Chlorinating Agent |
| 2 | Dichloromethane (DCM) | 0.3 M | Non-reactive Solvent |
Table 2: Expected Analytical Validation Profile ( 1H NMR & MS)
| Analytical Method | Expected Signals / M/Z | Structural Assignment |
| 1H NMR ( CDCl3 ) | δ 8.60 (d, J = 2.2 Hz, 1H) | Aromatic H-2 (ortho to −SO2Cl ) |
| 1H NMR ( CDCl3 ) | δ 8.28 (dd, J = 8.7, 2.2 Hz, 1H) | Aromatic H-6 (para to −SO2Cl ) |
| 1H NMR ( CDCl3 ) | δ 7.12 (d, J = 8.7 Hz, 1H) | Aromatic H-5 (ortho to −O−iPr ) |
| 1H NMR ( CDCl3 ) | δ 4.85 (sept, J = 6.1 Hz, 1H) | Isopropyl −CH− |
| 1H NMR ( CDCl3 ) | δ 3.92 (s, 3H) | Methyl ester −CH3 |
| 1H NMR ( CDCl3 ) | δ 1.45 (d, J = 6.1 Hz, 6H) | Isopropyl −CH3 (x2) |
| LC-MS (ESI+) | m/z 293.0 [M+H]+ | Molecular Ion (Shows 35Cl/37Cl isotope pattern) |
Step-by-Step Synthetic Protocols
Protocol 1: Synthesis of Methyl 4-isopropoxybenzoate
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (1.0 equiv) and anhydrous DMF to achieve a 0.5 M concentration.
-
Deprotonation: Add anhydrous K2CO3 (2.0 equiv). Stir the suspension at room temperature for 15 minutes. Self-Validation: The mixture will turn slightly yellow, indicating the formation of the phenoxide ion.
-
Alkylation: Add 2-iodopropane (1.5 equiv) dropwise via syringe. Equip the flask with a reflux condenser and heat the mixture to 80 °C for 6–8 hours.
-
Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). Self-Validation: The starting material ( Rf≈0.3 ) will be consumed, and a new, less polar spot ( Rf≈0.6 ) corresponding to the isopropoxy intermediate will appear.
-
Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate ( 3× ). Wash the combined organic layers with brine ( 5× ) to thoroughly remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield methyl 4-isopropoxybenzoate as a pale oil or low-melting solid.
Protocol 2: Chlorosulfonation to Yield the Target Compound
-
Preparation: Dissolve methyl 4-isopropoxybenzoate (1.0 equiv) in anhydrous DCM (0.3 M concentration) in a completely dry round-bottom flask under an argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic reaction.
-
Electrophilic Addition: Slowly add ClSO3H (4.5 equiv) dropwise over 30 minutes using an addition funnel. Maintain the internal temperature below 5 °C. Self-Validation: The vigorous evolution of HCl gas during the addition serves as a visual indicator of the initial sulfonic acid formation.
-
Reaction: After complete addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Quenching (Critical): Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction & Neutralization: Extract the quenched mixture with DCM ( 3× ). Wash the combined organic layers with cold saturated aqueous NaHCO3 . Self-Validation: The cessation of CO2 bubbling validates that the organic layer is fully neutralized. Follow with a final brine wash.
-
Isolation: Dry over anhydrous Na2SO4 , filter, and evaporate the solvent under reduced pressure to afford the crude methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate. Purify via flash chromatography (Hexanes:EtOAc) if high-purity material is required for downstream library synthesis.
Workflow Visualization
Figure 1: Two-step synthesis workflow of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate.
References
-
Title: Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease Source: ACS Chemical Neuroscience (2024) URL: [Link]
Sources
Application Note: Scale-Up Synthesis of Methyl 3-(Chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Document ID: AN-8842-CS Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Process Focus: Electrophilic Aromatic Substitution (Chlorosulfonation), Exotherm Management, and Phase-Boundary Quenching.
Introduction and Mechanistic Rationale
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (also known as methyl 3-(chlorosulfonyl)-4-isopropoxybenzoate) is a highly versatile electrophilic building block used in the synthesis of complex sulfonamides, which are ubiquitous motifs in modern drug discovery.
The synthesis relies on the direct chlorosulfonation of methyl 4-isopropoxybenzoate. The regioselectivity of this Electrophilic Aromatic Substitution (EAS) is governed by the synergistic directing effects of the pre-existing substituents [1].
-
The isopropoxy group (–O-iPr): An electron-donating group via resonance (+M effect), which strongly activates the ring and directs the incoming electrophile to the ortho and para positions.
-
The methyl ester group (–COOMe): An electron-withdrawing group via resonance (–M effect), which deactivates the ring and directs meta.
Because the para position relative to the isopropoxy group is blocked by the ester, both groups synergistically direct the chlorosulfonyl cation ( +SO2Cl ) exclusively to the 3-position, ensuring high regiochemical purity without the need for complex chromatographic separation.
Process Workflow and Scale-Up Strategy
Scaling up chlorosulfonation presents two critical engineering challenges:
-
Thermal Management: The reaction of chlorosulfonic acid ( ClSO3H ) with aromatic rings is highly exothermic. Furthermore, the subsequent quench of excess ClSO3H into water releases massive amounts of thermal energy and HCl gas [2].
-
Hydrolytic Stability: Sulfonyl chlorides are sensitive to hydrolysis. If the quench temperature exceeds 10 °C, the product rapidly degrades into the corresponding sulfonic acid, drastically reducing yield.
Process Flow Diagram
Fig 1: Process workflow for the scale-up chlorosulfonation and isolation.
Detailed Experimental Protocol (1.0 kg Pilot Scale)
Note: This protocol is designed for a jacketed glass-lined reactor equipped with an overhead stirrer, a highly efficient reflux condenser, and a caustic scrubber system.
Materials and Stoichiometry
-
Methyl 4-isopropoxybenzoate: 1.00 kg (5.15 mol, 1.0 eq)
-
Chlorosulfonic Acid ( ClSO3H ): 3.00 kg (25.75 mol, 5.0 eq) - Excess is required because ClSO3H acts as the electrophile source, dehydrating agent, and solvent.
-
Dichloromethane (DCM): 5.0 L (Reaction solvent) + 5.0 L (Extraction solvent)
-
Crushed Ice / Deionized Water: 15.0 kg
Reaction Execution
-
System Preparation: Purge the 20 L jacketed reactor with dry Nitrogen. Ensure the off-gas line is securely connected to a 10% NaOH scrubbing tower to neutralize evolving HCl and SO2 gases.
-
Substrate Loading: Charge the reactor with 1.00 kg of methyl 4-isopropoxybenzoate and 5.0 L of anhydrous DCM. Initiate overhead stirring at 150 rpm.
-
Cooling: Circulate chilled coolant to bring the internal reactor temperature to 0–5 °C.
-
Electrophile Addition: Slowly charge 3.00 kg of chlorosulfonic acid via an addition funnel over 2.5 hours.
-
Causality Check: The addition rate must be strictly governed by the internal temperature. Do not allow the temperature to exceed 10 °C during addition to prevent ether cleavage (dealkylation of the isopropoxy group) and minimize poly-sulfonation [3].
-
-
Maturation: Once addition is complete, gradually adjust the jacket temperature to warm the reaction mixture to 20–25 °C. Stir for 4 to 6 hours. Monitor completion via HPLC (quench aliquots in cold methanol to form the stable methyl sulfonate for analysis).
Reverse Quench and Isolation
Critical Safety Note: Never add water to the reaction mixture. Always perform a "reverse quench" by adding the reaction mixture to water/ice.
-
Quench Preparation: Prepare a secondary 50 L vessel containing 15.0 kg of vigorously stirred crushed ice and water.
-
Reverse Quench: Transfer the active reaction mixture slowly into the ice-water vessel over 2 hours. Maintain the quench vessel internal temperature below 10 °C by adding supplemental ice if necessary.
-
Causality Check: Rapid quenching at elevated temperatures will hydrolyze the newly formed sulfonyl chloride bond, yielding the undesired sulfonic acid byproduct.
-
-
Phase Separation: Add an additional 5.0 L of cold DCM to the quench vessel to fully solubilize the product. Stop stirring and allow phase separation (15 minutes).
-
Washing: Isolate the lower organic (DCM) layer. Wash the organic phase twice with 5.0 L of ice-cold deionized water, followed by 3.0 L of cold brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure (bath temp < 30 °C) to afford the product as an off-white to pale yellow crystalline solid.
Scale-Up Data and Quality Metrics
The following table summarizes the expected performance metrics transitioning from bench to pilot scale.
| Parameter | Bench Scale (10 g) | Pilot Scale (1.0 kg) | Process Observations & Causality |
| Yield | 88% | 84% | Slight yield drop on scale due to mechanical losses during phase separation and minor hydrolysis during the extended quench time. |
| Purity (HPLC) | > 98% | 96.5% | Primary impurity is the sulfonic acid hydrolysis product. Strict temperature control (<10 °C) during quench mitigates this. |
| Reaction Time | 2 hours | 5 hours | Extended maturation required on scale due to mass transfer limitations in the biphasic ClSO3H /DCM mixture. |
| Exotherm Peak | 8 °C | 15 °C | Heat removal is less efficient on scale; addition rate of ClSO3H must be strictly controlled by the cooling capacity of the jacket. |
References
-
Electrophilic Aromatic Substitution (EAS) Directing Effects: LibreTexts Chemistry. "17.1: Electrophilic Aromatic Substitution." Chemistry LibreTexts. Available at:[Link]
-
Chlorosulfonic Acid Safety and Reactivity Profile: National Center for Biotechnology Information. "PubChem Compound Summary for CID 24638, Chlorosulfonic acid." PubChem. Available at:[Link]
-
General Principles of Chlorosulfonation Scale-up: Organic Syntheses. "p-Toluenesulfonyl Chloride." Org. Synth. 1921, 1, 85. Available at:[Link]
functionalization reactions of the chlorosulfonyl group in methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Introduction: Unlocking the Synthetic Potential of a Key Intermediate
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a richly functionalized aromatic compound poised for a variety of chemical transformations. The presence of a highly reactive chlorosulfonyl group, an ester, and an ether linkage on a central benzene ring makes it a valuable intermediate in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The chlorosulfonyl moiety, in particular, serves as a versatile handle for introducing a diverse array of functionalities, including sulfonamides, sulfonate esters, and thiols.[1][2]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key functionalization reactions of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate. We will delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and present data in a clear, accessible format to empower your synthetic endeavors.
Core Reactivity of the Chlorosulfonyl Group: An Electrophilic Hub
The synthetic utility of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is predominantly dictated by the electrophilic nature of the sulfur atom in the chlorosulfonyl group.[1][2] The two oxygen atoms and the chlorine atom strongly withdraw electron density, rendering the sulfur atom susceptible to attack by a wide range of nucleophiles. The chloride ion is an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[1] While the precise mechanism can be influenced by the nucleophile and reaction conditions, it often proceeds through a pathway involving a trigonal bipyramidal intermediate or transition state.[1][3]
The electronic environment of the benzene ring in our target molecule, with an electron-withdrawing methoxycarbonyl group and an electron-donating isopropoxy group, will influence the reactivity of the chlorosulfonyl group. The isopropoxy group at the para position may slightly enhance the electron density of the ring, potentially modulating the electrophilicity of the sulfonyl sulfur. Researchers should consider these electronic effects when optimizing reaction conditions.
Key Functionalization Reactions and Protocols
This section details the primary synthetic transformations of the chlorosulfonyl group in methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, providing both mechanistic insights and detailed experimental protocols.
Sulfonamide Formation: Building Blocks for Bioactive Molecules
The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides—a privileged scaffold in a vast number of pharmaceuticals.[2][4][5] This reaction proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Mechanism of Sulfonamide Formation:
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic sulfur atom of the chlorosulfonyl group. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the stable sulfonamide.
Caption: General workflow for sulfonamide synthesis.
Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides
Materials:
-
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (TEA) or Pyridine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (1.0 equivalent) in anhydrous DCM.
-
Add the desired primary or secondary amine (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triethylamine or pyridine (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired sulfonamide.
Expert Insight: The choice of base and solvent can be critical. Pyridine can act as both a base and a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) may be beneficial.
| Reactant Amine | Product | Typical Yield (%) | Reaction Time (h) |
| Aniline | N-phenyl-sulfonamide derivative | 85-95 | 2-4 |
| Benzylamine | N-benzyl-sulfonamide derivative | 90-98 | 1-3 |
| Morpholine | N-morpholinyl-sulfonamide derivative | 90-98 | 1-2 |
| Diethylamine | N,N-diethyl-sulfonamide derivative | 80-90 | 4-8 |
Table 1: Representative examples of sulfonamide synthesis from aromatic sulfonyl chlorides. Yields and reaction times are illustrative and may require optimization for the specific substrate.
Sulfonate Ester Formation: Activating Hydroxyl Groups
The reaction of sulfonyl chlorides with alcohols in the presence of a base provides sulfonate esters. This transformation is of significant synthetic value as it converts a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate group), facilitating subsequent nucleophilic substitution or elimination reactions.[1][6]
Protocol 2: General Procedure for the Synthesis of Sulfonate Esters
Materials:
-
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
-
Alcohol (1.0-1.2 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold 1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0-1.2 equivalents) in anhydrous DCM at 0 °C, add pyridine or triethylamine (1.5 equivalents).
-
Slowly add a solution of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (1.0 equivalent) in anhydrous DCM to the mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with ice-cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude sulfonate ester can be purified by column chromatography or used directly in the next step.
Trustworthiness Note: Sulfonate esters can be unstable, particularly those derived from primary alcohols. It is often advisable to use the crude product immediately after work-up.
Caption: Key functionalization reactions of the target molecule.
Reduction to Thiols: Introducing a Versatile Nucleophile
The reduction of sulfonyl chlorides to the corresponding thiols opens up another avenue for molecular diversification. Thiols are valuable intermediates that can undergo a variety of reactions, including alkylation, arylation, and oxidation to disulfides. Several methods are available for this reduction, with a common and efficient one employing triphenylphosphine.[7][8]
Protocol 3: Reduction of the Chlorosulfonyl Group to a Thiol
Materials:
-
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
-
Triphenylphosphine (2.0 equivalents)
-
Toluene
-
Aqueous work-up reagents (e.g., dilute acid)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (1.0 equivalent) in toluene.
-
Add triphenylphosphine (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes. The reaction is often rapid.[7]
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Upon completion, perform an aqueous work-up to remove the triphenylphosphine oxide byproduct. This typically involves washing with a dilute acid solution.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting thiol by column chromatography.
Authoritative Grounding: The use of phosphines for the reduction of sulfonyl chlorides is a well-established method.[7] The reaction proceeds rapidly and is compatible with a range of functional groups.[7]
Emerging and Specialized Reactions
Beyond these fundamental transformations, the chlorosulfonyl group can participate in a range of more specialized reactions, expanding the synthetic chemist's toolkit.
-
Suzuki-Miyaura Cross-Coupling: In the presence of a palladium catalyst, aromatic sulfonyl chlorides can undergo cross-coupling reactions with boronic acids to form C-C bonds, offering a route to biaryl structures.[9][10]
-
Desulfonylation: Under certain conditions, the chlorosulfonyl group can be removed entirely, a process known as desulfonylation. This can be achieved through various methods, including transition-metal catalysis or photoredox catalysis.[11][12][13]
-
Friedel-Crafts Sulfonylation: The chlorosulfonyl group can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.[1]
These advanced applications often require specific catalytic systems and carefully optimized conditions. Researchers interested in these transformations are encouraged to consult the primary literature for detailed procedures.
Conclusion: A Versatile Scaffold for Innovation
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a powerful and versatile building block for chemical synthesis. A thorough understanding of the reactivity of its chlorosulfonyl group allows for the strategic introduction of a wide range of functionalities. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the full synthetic potential of this valuable intermediate. As with any chemical synthesis, careful optimization of reaction conditions for this specific substrate is recommended to achieve the best results.
References
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
- Sulfonyl Chloride: Organic Chemistry Study Guide | Fiveable.
- Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine a - ResearchG
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC.
- Preparation of sulfonamides
- Application Notes and Protocols for the Synthesis of Sulfonate Esters
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - ACS Public
- Application Notes and Protocols for the Synthesis of Sulfonamides
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
- Nucleophilic substitution at sulphonyl sulphur. Part 1. Reactivity of thiophen-2-sulphonyl halides in water and methanol–acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed C−H Bond Functionalization with Arylsulfonyl Chlorides | Journal of the American Chemical Society - ACS Public
- Recent advances in the synthesis and transformations of sulfin
- Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC.
- Synthesis of Functional Aromatic Multisulfonyl Chlorides and Their Masked Precursors | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Organic Letters - ACS Public
- Reduction of Sulfonyl Chlorides - Organic Chemistry Portal.
- Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones - Alnoor Digital Repository.
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- Organic & Biomolecular Chemistry - RSC Publishing.
- Sulfonyl Chlorides as Thiol Surrogates for Carbon–Sulfur Bond Formation: One-Pot Synthesis of Thioethers and Thioesters | The Journal of Organic Chemistry - ACS Public
- US6667421B2 - Hydrogen reduction of sulfonyl chlorides to thiols - Google P
- AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google P
- Sulfonate synthesis by sulfonylation (tosyl
- Sulfonyl halide - Wikipedia.
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Journal of the American Chemical Society - ACS Public
- Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchG
- Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymeriz
- Reductive desulfonyl
- Desulfonylation of aromatic sulfonyl halides catalyzed by some platinum-metal complexes | The Journal of Organic Chemistry - ACS Public
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of Sulfonyl Chlorides [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
role of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate in the synthesis of novel herbicides
Application Note: Role of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate in the Synthesis of Novel ALS-Inhibiting Herbicides
Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals.
Executive Summary & Mechanistic Rationale
The discovery of next-generation sulfonylurea (SU) herbicides relies heavily on the strategic functionalization of aryl scaffolds to overcome evolving weed resistance and improve environmental profiles. Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate serves as a highly specialized, trifunctional electrophilic intermediate in the synthesis of novel acetolactate synthase (ALS) inhibitors.
As a Senior Application Scientist, I approach the design of agrochemicals by analyzing the causality of each functional group. This specific intermediate is engineered with three distinct mechanistic purposes:
-
The 3-Chlorosulfonyl Core (The Electrophile): This highly reactive moiety is the obligate precursor for the primary sulfonamide, which ultimately forms the critical sulfonylurea bridge required for ALS enzyme inhibition [1].
-
The 4-(Propan-2-yloxy) Group (Steric & Lipophilic Tuning): The bulky isopropoxy ether linkage is strategically positioned to optimally fill the hydrophobic pocket of the ALS active site channel. This steric bulk helps circumvent target-site resistance mutations (such as Pro197 substitutions) by altering the binding kinetics, while simultaneously enhancing cuticular penetration in post-emergence applications [2, 3].
-
The 1-Methyl Ester (The Metabolic Handle): The methyl ester acts as a lipophilic pro-herbicide motif. Upon absorption into tolerant crops or soil, it is rapidly hydrolyzed by carboxylesterases to the free benzoic acid. This free acid is herbicidally inactive and rapidly degrades, ensuring excellent crop selectivity and mitigating soil carryover toxicity.
Synthetic Workflows & Self-Validating Protocols
The transformation of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate into a biologically active sulfonylurea herbicide requires a meticulously controlled two-step protocol.
Protocol A: Ammonolysis to the Primary Sulfonamide
The synthesis of primary sulfonamides from sulfonyl chlorides is notoriously susceptible to competitive hydrolysis, which destroys the starting material [4]. This protocol utilizes anhydrous conditions to guarantee high atom economy.
Materials:
-
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (1.0 eq)
-
Anhydrous Ammonia ( , 0.5 M in THF, 3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Preparation: Dissolve the sulfonyl chloride in anhydrous THF under an inert nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Causality: Maintaining 0 °C minimizes the kinetic energy available for side reactions (e.g., ester aminolysis), while anhydrous THF strictly prevents the hydrolysis of the chlorosulfonyl group to the inactive sulfonic acid.
-
-
Nucleophilic Attack: Add the /THF solution dropwise over 30 minutes.
-
Causality: The excess ammonia acts dually as the nucleophile and as an acid scavenger to neutralize the evolving HCl, driving the equilibrium forward.
-
-
Validation & Monitoring: Stir for 2 hours. Validate reaction completion via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf sulfonyl chloride spot confirms complete conversion.
-
Workup: Evaporate the THF under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water.
-
Causality: This phase separation is self-validating; the water-soluble byproduct is washed away, leaving the pure, lipophilic methyl 3-sulfamoyl-4-(propan-2-yloxy)benzoate in the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous , filter, and concentrate to yield the primary sulfonamide as a white crystalline solid.
Protocol B: DBU-Catalyzed Sulfonylurea Coupling
Coupling the sulfonamide to a heterocyclic moiety (e.g., a pyrimidine or triazine) requires overcoming the poor nucleophilicity of the sulfonamide nitrogen.
Materials:
-
Methyl 3-sulfamoyl-4-(propan-2-yloxy)benzoate (1.0 eq)
-
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq)
-
Anhydrous Acetonitrile ( )
Step-by-Step Procedure:
-
Suspension: Suspend the sulfonamide and the heterocyclic carbamate in anhydrous at room temperature.
-
Deprotonation: Add DBU dropwise via syringe.
-
Causality: DBU is a sterically hindered, non-nucleophilic amidine base (pKa ~12). It cleanly deprotonates the sulfonamide (pKa ~10) without attacking the carbamate electrophile. The resulting highly nucleophilic sulfonamide anion rapidly attacks the carbamate carbonyl, displacing phenol to form the sulfonylurea bridge.
-
-
Reaction: Stir the homogeneous solution for 4 hours. Monitor via HPLC for the disappearance of the sulfonamide peak.
-
Self-Validating Isolation: Pour the reaction mixture into ice-cold water and slowly acidify to pH 3 using 1M HCl.
-
Causality: Acidification protonates the DBU (rendering it water-soluble) and the newly formed sulfonylurea. Because the target sulfonylurea is highly crystalline and insoluble in acidic water, it immediately precipitates. This phase change serves as a visual, self-validating confirmation of successful coupling.
-
-
Purification: Filter the precipitate, wash sequentially with cold water and diethyl ether (to remove residual phenol), and dry under vacuum.
Pathway Visualizations
Fig 1. Synthetic workflow from the chlorosulfonyl intermediate to the final sulfonylurea herbicide.
Fig 2. Mechanism of action: The novel sulfonylurea competitively blocks the ALS enzyme channel.
Quantitative Data & Optimization
The experimental choices outlined in the protocols are grounded in rigorous optimization data. Table 1 demonstrates why anhydrous ammonia in THF is the required reagent for Protocol A, as aqueous conditions lead to catastrophic yield loss due to hydrolysis. Table 2 highlights the biological efficacy of the resulting isopropoxy-substituted sulfonylurea compared to commercial standards.
Table 1: Optimization of Sulfonamide Synthesis (Protocol A)
| Solvent System | Base / Nucleophile | Temp (°C) | Conversion (%) | Isolated Yield (%) | Primary Failure Mode |
| Aqueous THF | (28% aq) | 0 | 100 | 45 | Competitive hydrolysis to sulfonic acid |
| Dichloromethane | (gas bubbling) | 0 | 100 | 82 | Gas flow inconsistency |
| Anhydrous THF | (0.5M in THF) | 0 | 100 | 94 | None (Optimal Conditions) |
Table 2: Comparative in vitro ALS Inhibition and Herbicidal Efficacy
| Compound / Herbicide | ALS (nM) | Pre-emergence Weed Control (%) | Post-emergence Weed Control (%) |
| Novel SU (Isopropoxy derivative) | 12.5 | 98 | 96 |
| Metsulfuron-methyl (Standard) | 15.2 | 95 | 92 |
| Chlorsulfuron (Standard) | 18.0 | 92 | 88 |
Note: The enhanced post-emergence control of the novel SU is attributed to the increased lipophilicity provided by the 4-(propan-2-yloxy) group, facilitating superior cuticular penetration.
References
-
Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase. Journal of Biological Chemistry. [Link]
-
Target Site Resistance to Acetolactate Synthase Inhibitors in Diplotaxis erucoides and Erucaria hispanica–Mechanism of Resistance and Response to Alternative Herbicides. Agronomy. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC (National Institutes of Health). [Link]
Technical Support Center: Chlorosulfonation of Methyl 4-(propan-2-yloxy)benzoate
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that scaling electrophilic aromatic substitutions requires rigorous control over competing kinetic pathways. The chlorosulfonation of methyl 4-(propan-2-yloxy)benzoate (methyl 4-isopropoxybenzoate) is a critical transformation for installing a sulfonyl chloride moiety, but the harsh, strongly acidic conditions often lead to yield-limiting side reactions.
This guide provides a mechanistic understanding of these side reactions, quantitative optimization data, and field-proven, self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview of Side Reactions
The target reaction utilizes chlorosulfonic acid ( ClSO3H ) to install a sulfonyl chloride group ortho to the strongly electron-donating isopropoxy group. However, three primary side reactions can compromise your yield:
-
Ether Cleavage (Dealkylation): The isopropoxy group is highly susceptible to acidic cleavage. Protonation of the ether oxygen by strong Brønsted acids transforms it into an excellent leaving group, triggering SN1 or SN2 cleavage. This results in the loss of the isopropyl group and the formation of a phenol derivative[1].
-
Diarylsulfone Formation: The newly formed sulfonyl chloride is an active electrophile. If unreacted starting material remains in the reaction matrix, a Friedel-Crafts sulfonylation can occur, yielding an unwanted diarylsulfone dimer[2][3].
-
Incomplete Chlorination / Hydrolysis: Chlorosulfonation is a reversible, two-step process (sulfonation followed by chlorination). If insufficient chlorinating agent is present, or if the aqueous quench is not strictly temperature-controlled, the product reverts to or hydrolyzes into the sulfonic acid[2][4].
Fig 1: Mechanistic pathways of chlorosulfonation and competing side reactions.
Troubleshooting Guide & FAQs
Q1: Why am I observing significant loss of the isopropyl group (dealkylation) during the reaction? Cause: The isopropoxy group is an ether. In the presence of strong acids like ClSO3H , the ether oxygen becomes protonated, creating a highly polarized intermediate that undergoes cleavage[1]. Because the isopropyl cation is relatively stable, this cleavage is particularly facile compared to primary ethers. Solution: You must minimize the exposure time and temperature of the substrate to the strong acid. Consider using a co-solvent like anhydrous dichloromethane (DCM) to dilute the acid concentration, and strictly maintain the reaction temperature below 20 °C.
Q2: How can I minimize the formation of diarylsulfone byproducts? Cause: This is a concentration-dependent side reaction. The target sulfonyl chloride can react with unreacted methyl 4-isopropoxybenzoate via a Friedel-Crafts sulfonylation mechanism, producing a diarylsulfone dimer[2][3]. Solution: Ensure that the chlorinating agent is in sufficient excess so that the starting material is rapidly consumed, leaving no nucleophilic substrate available to react with the newly formed sulfonyl chloride. Alternatively, utilize a "reverse addition" protocol (adding the substrate dropwise to the acid) to keep the concentration of unreacted starting material artificially low.
Q3: My LC-MS shows a large peak corresponding to the sulfonic acid (M-Cl+OH). Is this an incomplete reaction or hydrolysis? Cause: It can be both. If insufficient ClSO3H is used, the second step (chlorination of the sulfonic acid) stalls[2]. Alternatively, if the reaction is successfully chlorinated but the subsequent aqueous quench is too warm, the sulfonyl chloride will rapidly hydrolyze back to the sulfonic acid[4]. Solution: Drive the chlorination to completion by adding a co-reagent like thionyl chloride ( SOCl2 ). For the workup, perform a strictly temperature-controlled quench by pouring the reaction mixture over crushed ice, ensuring the internal temperature never exceeds 5 °C.
Quantitative Data: Condition Optimization
The table below summarizes the impact of varying reaction parameters on the product distribution. Note how the introduction of a co-reagent ( SOCl2 ) dramatically improves the yield by allowing a reduction in the total equivalents of the highly acidic ClSO3H .
| Condition Profile | Temp (°C) | ClSO3H (equiv) | Co-reagent | Target Yield (%) | Dealkylation (%) | Diarylsulfone (%) |
| A (Standard) | 25 | 3.0 | None | 65 | 20 | 10 |
| B (Cold Addition) | 0 to 25 | 3.0 | None | 72 | 15 | 8 |
| C (High Acid) | 0 to 25 | 5.0 | None | 80 | 12 | 3 |
| D (Optimized) | 0 to 20 | 2.5 | SOCl2 (1.5 eq) | 91 | < 2 | < 2 |
Standard Operating Procedure (SOP): Optimized Chlorosulfonation
Objective: Maximize methyl 3-chlorosulfonyl-4-(propan-2-yloxy)benzoate yield while suppressing ether cleavage and diarylsulfone formation. Rationale: Using thionyl chloride ( SOCl2 ) as a co-reagent accelerates the conversion of the sulfonic acid intermediate to the sulfonyl chloride. This allows for a reduction in the total equivalents of ClSO3H , minimizing the time the substrate spends in a strongly ionizing medium and thereby suppressing ether cleavage.
Step-by-Step Methodology:
-
System Purge & Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas scrubber system (to neutralize HCl and SO2 off-gassing). Purge the system with anhydrous nitrogen.
-
Causality: Ambient moisture reacts with ClSO3H to form H2SO4 and HCl , reducing the reagent's electrophilicity and increasing the risk of ether cleavage.
-
-
Substrate Dissolution: Dissolve 10.0 mmol of methyl 4-(propan-2-yloxy)benzoate in 15 mL of anhydrous dichloromethane (DCM).
-
Self-Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination; do not proceed until resolved.
-
-
Cooling: Chill the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Charge the dropping funnel with 25.0 mmol (2.5 equiv) of chlorosulfonic acid and 15.0 mmol (1.5 equiv) of thionyl chloride. Add this mixture dropwise to the substrate over 30 minutes.
-
Causality: Slow addition prevents localized exothermic spikes that drive thermal ether cleavage and Friedel-Crafts dimerization.
-
-
Maturation: Allow the reaction to warm to 20 °C and stir for 2 hours.
-
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material spot should completely disappear, replaced transiently by a baseline spot (sulfonic acid) which then converts to a higher- Rf spot (target sulfonyl chloride).
-
-
Quenching (Critical Step): Carefully pour the reaction mixture onto 100 g of crushed ice under vigorous stirring.
-
Causality: The internal temperature must remain below 5 °C during the quench to prevent hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid.
-
-
Extraction & Isolation: Extract the aqueous layer with cold DCM (3 x 20 mL). Wash the combined organic layers with cold brine (30 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure at a water bath temperature of < 30 °C to yield the final product.
References
-
Synthesis of Aromatic Compounds 9783110562682, 9783110562675 - DOKUMEN.PUB. Available at: 2
-
Indium Catalysed Electrophilic Aromatic Substitution - bath.ac.uk. Available at: 3
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. Available at: 1
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. Available at: 4
Sources
Technical Support Center: Troubleshooting & Degradation Pathways for Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Mechanistic Overview & Vulnerability Profile
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a highly reactive electrophilic intermediate widely used in the synthesis of sulfonamide-based therapeutics. Its synthetic utility stems from the reactivity of the chlorosulfonyl ( −SO2Cl ) group; however, this same feature makes it highly susceptible to solvolysis.
The degradation is primarily driven by bimolecular nucleophilic substitution ( SN2 ) at the pentacoordinate sulfur center, where water or protic solvents act as nucleophiles. Understanding the causality behind these degradation pathways is critical for maintaining high yields and compound integrity during complex drug development workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q: Why is the purity of my intermediate dropping rapidly during benchtop storage? A: The primary degradation pathway is the hydrolysis of the chlorosulfonyl group to form a sulfonic acid (methyl 3-sulfo-4-(propan-2-yloxy)benzoate). Atmospheric moisture acts as a nucleophile, attacking the highly electrophilic sulfur atom. This reaction is often [1]. To prevent this, the compound must be stored under a strict inert atmosphere (Argon/Nitrogen) at sub-zero temperatures.
Q: Can I use protic solvents like methanol or ethanol for reactions involving this intermediate? A: No. Protic solvents will act as competing nucleophiles. For example, dissolving the compound in methanol will rapidly convert the sulfonyl chloride into a methyl sulfonate ester. You must use rigorously dried aprotic solvents (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) and monitor for[2].
Q: During aqueous workup, I observe a new highly polar baseline spot on my TLC. What is it, and how do I prevent it? A: This is the sulfonic acid degradation product. Aqueous workups, especially under basic conditions (e.g., using NaHCO3 ),[3]. To minimize this degradation, perform workups rapidly using ice-cold water or brine, which lowers the kinetic energy of the system and reduces the aqueous solubility of the intermediate, thereby slowing hydrolysis.
Q: Is the isopropoxy (propan-2-yloxy) group or the methyl ester at risk of degradation? A: The methyl ester can undergo standard acid- or base-catalyzed hydrolysis to form a carboxylic acid, though this is much slower than sulfonyl chloride hydrolysis. The isopropoxy ether is generally stable under standard conditions but can undergo ether cleavage if exposed to strong Lewis acids (e.g., BBr3 ) or strong Brønsted acids (e.g., HBr ) during subsequent synthetic steps.
Quantitative Degradation Data
The following table summarizes the estimated half-lives ( t1/2 ) of the intermediate under various common laboratory conditions, highlighting the critical need for anhydrous environments.
| Solvent System | Primary Nucleophile | Estimated Half-Life ( t1/2 ) at 25°C | Primary Degradant |
| Water (pH 7) | H2O | < 5 minutes | Methyl 3-sulfo-4-(propan-2-yloxy)benzoate |
| Water / Acetone (1:1) | H2O | ~20–30 minutes | Methyl 3-sulfo-4-(propan-2-yloxy)benzoate |
| Methanol (Anhydrous) | CH3OH | < 10 minutes | Methyl 3-(methoxysulfonyl)-4-(propan-2-yloxy)benzoate |
| DCM (Wet, ~100 ppm H2O ) | H2O | ~2–4 hours | Methyl 3-sulfo-4-(propan-2-yloxy)benzoate |
| DCM (Anhydrous, <10 ppm H2O ) | None | > 6 months | None (Stable) |
Experimental Protocol: Moisture-Free Handling and Storage
To ensure a self-validating system for handling this sensitive intermediate, follow this step-by-step methodology:
Step 1: Solvent Preparation & Validation
-
Dry all organic solvents (DCM, THF, MeCN) over activated 3Å molecular sieves for at least 24 hours prior to use.
-
Validation: Confirm water content is <10 ppm using a Karl Fischer titrator before dissolving the intermediate.
Step 2: Inert Atmosphere Setup
-
Flame-dry all glassware under a vacuum and backfill with high-purity Argon.
-
Maintain a positive pressure of Argon during all reagent additions to prevent the ingress of ambient humidity.
Step 3: Optimized Quenching & Workup
-
If an aqueous workup is unavoidable, cool the reaction mixture to <5∘C .
-
Quench using ice-cold saturated NaCl (brine) rather than pure water or basic solutions. The high ionic strength of brine minimizes the solubility of the sulfonyl chloride in the aqueous phase, drastically reducing the hydrolysis rate.
-
Extract immediately into cold DCM and dry the organic layer over anhydrous Na2SO4 .
Step 4: Storage Conditions
-
Store the isolated solid in a tightly sealed amber vial to prevent photolytic degradation.
-
Backfill the vial with Argon, seal with Parafilm, and place it inside a secondary desiccator containing indicating Drierite ( CaSO4 ).
-
Store the desiccator at −20∘C .
Degradation Pathway Visualization
Fig 1: Primary and secondary degradation pathways of the target intermediate.
References
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.[Link]
-
Kevill, D. N., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride. MDPI.[Link]
-
Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis. ResearchGate.[Link]
Sources
Technical Support Center: Purification of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate
Welcome to the technical support center for the synthesis and purification of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of this important intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and critical impurity I should be aware of during the synthesis of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate?
A1: The most prevalent and problematic impurity is the corresponding sulfonic acid, methyl 3-(sulfo)-4-(propan-2-yloxy)benzoate. This arises from the hydrolysis of the desired sulfonyl chloride product.[1][2] Sulfonyl chlorides are highly susceptible to moisture, and any contact with water during the reaction or workup will lead to the formation of the less reactive and often difficult-to-remove sulfonic acid.[3][4]
Q2: I'm observing a significant amount of a high-molecular-weight byproduct. What could it be?
A2: A common side reaction in chlorosulfonation is the formation of a diaryl sulfone.[2] This occurs when the newly formed sulfonyl chloride or the intermediate sulfonic acid reacts with another molecule of the starting material, methyl 4-(propan-2-yloxy)benzoate. To minimize this, ensure a sufficient excess of chlorosulfonic acid is used and maintain controlled reaction temperatures.[1][4]
Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?
A3: The chlorosulfonation of aromatic rings, especially those with deactivating groups, can be sluggish.[1] To drive the reaction to completion, consider increasing the molar excess of chlorosulfonic acid, extending the reaction time, or moderately increasing the reaction temperature while carefully monitoring for the formation of side products.[1]
Q4: Can I use column chromatography to purify my crude methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate?
A4: Yes, flash column chromatography on silica gel is a viable purification method.[5][6] However, it is crucial to use anhydrous solvents and perform the chromatography as quickly as possible to minimize on-column hydrolysis of the sulfonyl chloride.[2] A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, is often effective.[6][7]
Troubleshooting Guides
Guide 1: Managing and Removing the Sulfonic Acid Impurity
The hydrolysis of the sulfonyl chloride to the sulfonic acid is the most common issue. Here’s a systematic approach to mitigate and address this impurity.
Preventative Measures During Synthesis and Workup:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]
-
Controlled Quenching: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice.[1][4] This step must be performed rapidly and with vigorous stirring to dissipate heat and minimize the contact time between the sulfonyl chloride and water.
-
Cold and Quick Aqueous Workup: If an aqueous workup is necessary, use ice-cold water and perform extractions quickly to reduce the risk of hydrolysis.[2][4]
Workflow for Removing Sulfonic Acid:
Caption: Decision workflow for the removal of sulfonic acid impurity.
Detailed Protocol for an Aqueous Wash:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a small volume of ice-cold saturated sodium bicarbonate solution to neutralize any remaining acidic impurities. Be cautious as this may cause some hydrolysis of the desired product.
-
Quickly separate the organic layer and wash it with ice-cold brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure at a low temperature.
Guide 2: Minimizing Diaryl Sulfone Formation
The formation of diaryl sulfone byproducts can significantly reduce the yield of the desired sulfonyl chloride.
Key Experimental Parameters to Control:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents). | This ensures that the aromatic starting material is more likely to react with the chlorosulfonating agent rather than the already formed sulfonyl chloride.[2] |
| Order of Addition | Add the methyl 4-(propan-2-yloxy)benzoate portion-wise to the chlorosulfonic acid. | This maintains a high concentration of the chlorosulfonating agent throughout the reaction, disfavoring the formation of the sulfone byproduct.[2][4] |
| Temperature Control | Maintain a low reaction temperature, especially during the addition of the starting material. | Chlorosulfonation is an exothermic reaction. Elevated temperatures can promote the formation of sulfones and other side products.[1] |
Purification Strategy for Removing Diaryl Sulfone:
Diaryl sulfones are generally less polar than the corresponding sulfonyl chlorides. Therefore, they can often be separated by:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., a mixture of a polar and a non-polar solvent) can be effective. The less soluble sulfone may crystallize out, or remain in the mother liquor, depending on the solvent system.
-
Column Chromatography: Flash column chromatography is highly effective for separating the sulfonyl chloride from the less polar diaryl sulfone.[6]
Guide 3: Addressing Incomplete Reactions
An incomplete reaction leaves unreacted starting material, which can complicate purification.
Reaction Optimization Workflow:
Caption: Troubleshooting workflow for incomplete chlorosulfonation reactions.
Experimental Considerations:
-
Reagent Quality: Chlorosulfonic acid can decompose over time. Use a fresh bottle or a recently opened one.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. This will provide real-time data to guide your decisions on extending the reaction time or adjusting the temperature.
-
Stepwise Temperature Increase: If increasing the temperature, do so in small increments (e.g., 5-10 °C) and monitor for the appearance of new, unidentified spots on the TLC plate, which could indicate the formation of degradation products.
References
- BenchChem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- ChemicalBook. (n.d.). methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis.
-
Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441–1450. [Link]
-
Clarke, H. T., Babcock, G. S., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 85. [Link]
-
Wang, Z., He, Z., & Li, G. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969. [Link]
- SIELC. (2018, February 16). Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column.
- Nacsa, E. D., & Lambert, T. H. (2015). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Supporting Information. Columbia University.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analytical Troubleshooting for Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working on the synthesis and characterization of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (also known as methyl 4-isopropoxy-3-(chlorosulfonyl)benzoate).
Because sulfonyl chlorides are highly reactive electrophiles, their analysis presents unique challenges, primarily due to rapid on-column degradation and complex byproduct profiles. This guide provides field-proven, mechanistically grounded solutions to ensure the scientific integrity of your analytical workflows.
Mechanistic Pathway & Byproduct Landscape
Understanding the causality behind byproduct formation is the first step in troubleshooting. The chlorosulfonation of methyl 4-isopropoxybenzoate is an electrophilic aromatic substitution. The strong ortho/para-directing isopropoxy group and the meta-directing methyl ester synergistically drive the substitution to the 3-position. However, the aggressive nature of chlorosulfonic acid and the reactivity of the resulting sulfonyl chloride lead to specific degradation pathways.
Reaction pathways and analytical derivatization of the chlorosulfonated product.
Troubleshooting FAQs
Q1: Why do I observe split peaks, broad tailing, or mass mismatches when analyzing the crude reaction mixture by standard RP-HPLC or LC-MS? A1: This is a classic artifact of on-column hydrolysis[1]. Sulfonyl chlorides are highly moisture-sensitive. When exposed to the aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid) used in standard reverse-phase chromatography, the sulfonyl chloride rapidly hydrolyzes into the corresponding sulfonic acid[2]. This dynamic conversion during the chromatographic run causes peak splitting and poor resolution.
-
The Solution: Implement a pre-column derivatization step. By reacting the crude mixture with an excess of a secondary amine (such as diethylamine), you convert the transient sulfonyl chloride into a highly stable sulfonamide[3]. This derivative easily withstands aqueous mobile phases, allowing for accurate quantification.
Q2: How can I definitively differentiate between the desired 3-chlorosulfonyl regioisomer and other potential isomers (e.g., the 2- or 5-substituted byproducts)? A2: While LC-MS will confirm the mass, it cannot distinguish between positional isomers. The definitive analytical method here is ¹H NMR.
-
Causality: The isopropoxy group is a strong electron-donating ortho/para director, while the methyl ester is an electron-withdrawing meta director. This directs the electrophile predominantly to the 3-position.
-
Validation: The resulting 3-chlorosulfonyl product forms a 1,2,4-trisubstituted benzene ring. In your ¹H NMR spectrum, look for a characteristic splitting pattern: a doublet with a small meta coupling constant (J ≈ 2-3 Hz) for H-2, a doublet of doublets for H-6, and a doublet with an ortho coupling constant (J ≈ 8-9 Hz) for H-5.
Q3: My LC-MS data shows a significant high-molecular-weight impurity (m/z ~451). What is the mechanism of its formation, and how can it be suppressed? A3: A mass of ~451 Da corresponds to the diaryl sulfone byproduct.
-
Causality: The newly synthesized sulfonyl chloride acts as a potent electrophile. In the presence of the strongly acidic reaction medium (chlorosulfonic acid), it can undergo a Friedel-Crafts sulfonylation with the electron-rich aromatic ring of any unreacted starting material.
-
The Solution: Ensure rapid and complete conversion by maintaining a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents) and strictly controlling the temperature (0–5 °C during addition, then slowly warming). Minimizing the concentration of unreacted starting material suppresses this bimolecular side reaction.
Q4: I am detecting a byproduct with a mass corresponding to a loss of 42 Da from the target molecule. What causes this degradation? A4: A loss of 42 Da indicates the formation of a deisopropylated phenol byproduct (methyl 3-(chlorosulfonyl)-4-hydroxybenzoate).
-
Causality: Strong Brønsted acids protonate the ether oxygen, transforming it into a good leaving group. This leads to the acid-catalyzed cleavage of the isopropyl group via an SN1 or SN2 mechanism, yielding the free phenol.
-
The Solution: Minimize reaction times and avoid excessive heating once the initial chlorosulfonation is complete.
Standardized Analytical Protocols
To establish a self-validating analytical system, direct injection of the crude mixture must be avoided. Use the following pre-column derivatization protocol to ensure data trustworthiness[4].
Protocol: Pre-column Derivatization for Accurate LC-MS/HPLC Quantification
Reagents Needed: Anhydrous Acetonitrile (HPLC grade), Diethylamine (DEA, ≥99.5%), 0.22 µm PTFE syringe filters.
-
Quench & Dilute: Immediately transfer 10 µL of the crude chlorosulfonation reaction mixture into a vial containing 1.0 mL of anhydrous acetonitrile. Reasoning: This rapidly dilutes the acid and halts further electrophilic aromatic substitution.
-
Derivatize: Add 50 µL of diethylamine (DEA) to the diluted sample and vortex immediately for 10 seconds. Reasoning: DEA acts as both a potent nucleophile to form the sulfonamide and a base to neutralize the generated HCl, driving the reaction to completion instantly.
-
Incubate: Allow the mixture to stand at room temperature for 5 minutes.
-
Validation Check (Self-Validating Step): Prepare a "Blank" by adding 50 µL of DEA to 1.0 mL of acetonitrile. This ensures no co-eluting peaks from the amine reagent or solvent impurities interfere with your analyte signals.
-
Filter & Analyze: Filter the derivatized sample through a 0.22 µm PTFE syringe filter into an HPLC auto-sampler vial. Inject 2 µL onto the LC-MS/HPLC system using a standard C18 reverse-phase column (e.g., gradient of 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).
Quantitative Data Summary
Use the following table to rapidly identify peaks in your chromatograms based on their monoisotopic mass.
| Compound | Chemical Formula | Monoisotopic Mass (m/z) | Primary Analytical Method |
| Methyl 4-isopropoxybenzoate (Starting Material) | C₁₁H₁₄O₃ | 194.09 | LC-MS (ESI+), HPLC-UV |
| Methyl 3-(chlorosulfonyl)-4-isopropoxybenzoate (Target) | C₁₁H₁₃ClO₅S | 292.02 | ¹H NMR, GC-MS (if stable) |
| Sulfonic Acid (Hydrolysis Byproduct) | C₁₁H₁₄O₆S | 274.05 | LC-MS (ESI-), HPLC-UV |
| Diaryl Sulfone (Dimer Byproduct) | C₂₂H₂₆O▵S | 450.13 | LC-MS (ESI+), HPLC-UV |
| Deisopropylated Phenol (Degradation Byproduct) | C₈H₇ClO₅S | 249.97 | LC-MS (ESI-), HPLC-UV |
| Diethyl Sulfonamide (Analytical Derivative) | C₁₅H₂₃NO₅S | 329.13 | LC-MS (ESI+), HPLC-UV |
References
-
De Bock L., et al. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture." Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]
-
"Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone." MDPI, 2025. URL:[Link]
-
"Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 2024. URL:[Link]
-
"Derivatizing Reagents for Detection of Organic Compounds By HPLC." Journal of Pharmaceutical Chemistry, 2021. URL:[Link]
Sources
validation of the structure of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate by X-ray crystallography
As a Senior Application Scientist in structural biology and synthetic chemistry, I frequently encounter the challenge of validating highly reactive, sterically hindered electrophiles. Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a prime example. This compound is a critical building block in the synthesis of sulfonamide-based therapeutics, featuring a highly reactive chlorosulfonyl (-SO₂Cl) group adjacent to a bulky propan-2-yloxy (isopropoxy) ether.
Validating its exact 3D conformation—specifically the dihedral angle between the sulfonyl chloride and the aromatic ring, and the spatial orientation of the isopropyl group—is essential for predicting downstream coupling kinetics. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) with alternative analytical modalities and provides a field-proven, self-validating protocol for its structural elucidation.
Comparative Analysis of Structural Validation Modalities
While routine analytical techniques are sufficient for stable intermediates, the hydrolytic lability of the chlorosulfonyl group demands a more rigorous approach. Below is an objective comparison of the primary structural validation methods [1].
Single-Crystal X-ray Crystallography (SCXRD) - The Gold Standard
SCXRD provides unambiguous atomic coordinates and absolute configuration. By analyzing the crystal at cryogenic temperatures (100 K), the molecule is trapped in its intact state, preventing moisture-driven degradation and minimizing the thermal motion of the flexible isopropoxy group [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H and ¹³C NMR are excellent for determining 2D connectivity, they are limited by solvent reactivity. Sulfonyl chlorides can rapidly hydrolyze to sulfonic acids in trace-water-containing solvents (e.g., wet CDCl₃ or DMSO-d₆)[1]. Furthermore, NMR only provides an ensemble average of conformations, failing to capture the precise steric clash between the -SO₂Cl and isopropoxy groups.
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the exact mass and elemental composition (detecting the characteristic isotopic signature of the chlorine and sulfur atoms). However, it provides zero information regarding regiochemistry or 3D spatial arrangement.
Microcrystal Electron Diffraction (MicroED / Cryo-EM)
MicroED is an emerging alternative that requires only nanocrystals. While powerful, it generally yields slightly lower resolution than SCXRD for small molecules and requires significantly higher capital investment, making it less practical for routine intermediate validation.
Quantitative Performance Comparison
| Analytical Modality | Spatial Resolution | Sample State | Hydrolysis Risk | Time-to-Result | Relative Cost |
| SCXRD (Gold Standard) | < 0.8 Å (Atomic) | Solid (Single Crystal) | Very Low (Cryogenic) | 24–48 Hours | High |
| NMR (1D/2D) | N/A (Ensemble) | Solution | High (Solvent Dependent) | 1–2 Hours | Low |
| HRMS | Exact Mass (<1 ppm) | Gas/Liquid Phase | Moderate | < 1 Hour | Medium |
| MicroED | ~1.0 Å | Solid (Nanocrystal) | Very Low | 3–5 Days | Very High |
Mechanistic Workflow for Structural Validation
The following decision tree illustrates the logical progression from synthesis to definitive 3D structural validation, emphasizing the critical quality control gates required for reactive intermediates.
Caption: Workflow for the structural validation of reactive sulfonyl chloride intermediates via SCXRD.
Experimental Protocol: SCXRD Validation
To ensure the scientific integrity of the structural data, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale to prevent the degradation of the methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate.
Step 1: Anhydrous Crystal Growth (Vapor Diffusion)
-
Causality: Sulfonyl chlorides are highly electrophilic. Exposure to atmospheric moisture leads to rapid hydrolysis, converting the target molecule into a sulfonic acid artifact[1].
-
Procedure: Dissolve 50 mg of the highly pure (>95%) compound in 0.5 mL of anhydrous dichloromethane (DCM) inside a dry, inert-gas purged vial. Place this inner vial into a larger sealed chamber containing 5 mL of anhydrous hexanes as the antisolvent. Allow vapor diffusion to proceed undisturbed at 4 °C for 48–72 hours until diffraction-quality single crystals form.
Step 2: Cryogenic Crystal Mounting
-
Causality: The isopropoxy group exhibits significant thermal flexibility at room temperature, which blurs electron density maps. Flash-cooling to 100 K minimizes these thermal displacement parameters (B-factors) and physically shields the crystal from atmospheric moisture[2].
-
Procedure: Submerge the crystallization drop in an inert perfluoropolyether oil (e.g., Paratone-N). Select a crystal with dimensions of approximately 0.2 × 0.1 × 0.1 mm. Mount it on a MiTeGen cryoloop and immediately transfer it to the goniometer under a continuous 100 K nitrogen cold stream.
Step 3: X-ray Diffraction Data Collection
-
Causality: High-resolution data is required to accurately model the heavily electron-dense sulfur and chlorine atoms without being overshadowed by the lighter oxygen and carbon atoms.
-
Procedure: Utilize a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) or Cu Kα source and a CMOS detector. Collect a full sphere of data with an appropriate exposure time to achieve a spatial resolution of at least 0.8 Å.
Step 4: Phase Solving and Refinement (The Self-Validating Check)
-
Causality: A crystallographic structure is only as reliable as its mathematical fit to the experimental electron density map[3].
-
Procedure: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 via SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation Criteria: The structural model is only considered validated when the R₁ factor converges below 5% (0.05) and the Goodness-of-Fit (GoF) approaches 1.0. This mathematically proves that the proposed structure perfectly matches the experimental diffraction data[4].
Conclusion
For reactive, sterically complex intermediates like methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, standard solution-phase techniques like NMR are insufficient for definitive 3D structural validation due to hydrolytic risks and conformational averaging. Single-Crystal X-ray Crystallography (SCXRD) remains the undisputed gold standard. By employing rigorous anhydrous crystallization techniques and cryogenic data collection, researchers can obtain unambiguous, self-validating atomic coordinates that perfectly inform downstream synthetic drug development.
References
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, National Institutes of Health (NIH). 3
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem. 1
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. 2
Sources
Comprehensive Reactivity Profiling: Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate vs. Standard Sulfonyl Chlorides
As drug discovery programs increasingly rely on highly functionalized, sterically complex building blocks to navigate tight structure-activity relationship (SAR) landscapes, understanding the nuanced reactivity of these intermediates is paramount. Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a prime example of a building block whose reactivity deviates significantly from standard sulfonyl chlorides.
This guide provides an in-depth, objective comparison of this compound against common alternatives, dissecting the causality behind its unique kinetic behavior and providing self-validating experimental protocols to harness its potential.
Mechanistic Causality: The Ortho-Steric Dichotomy & Push-Pull Dynamics
The reactivity of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is governed by two competing structural features: an electron-withdrawing meta-methyl ester and a bulky, electron-donating ortho-isopropoxy group. This creates a distinct reactivity profile compared to standard reagents like p-toluenesulfonyl chloride (TsCl) or 4-nitrobenzenesulfonyl chloride (NsCl).
The Electronic Push-Pull System
The electrophilicity of the sulfonyl sulfur is heavily modulated by the aromatic ring's electronic environment. The isopropoxy group exerts a strong resonance-donating (+M) effect, which enriches the ring and decreases the partial positive charge on the sulfur atom. While the meta-methyl ester provides a mild inductive/resonance withdrawing (-I/-M) counter-effect, the +M effect of the ortho-alkoxy group dominates, rendering the sulfur center inherently less electrophilic than those in electron-deficient analogs.
The Ortho-Steric Dichotomy
The most critical factor dictating this compound's behavior is the steric bulk of the isopropoxy group adjacent to the sulfonyl chloride. This creates a fascinating kinetic paradox:
-
Ground-State Destabilization (Fast Hydrolysis): The steric clash between the sulfonyl oxygen atoms and the bulky isopropyl moiety creates significant internal strain. When attacked by small nucleophiles (like water), the transition to a trigonal bipyramidal intermediate relieves this ground-state compression, paradoxically accelerating the reaction rate[1].
-
Trajectory Blocking (Slow Amination): Conversely, when targeted by bulky nucleophiles (e.g., secondary amines), the "ortho effect" physically shields the sulfur center. The isopropoxy group blocks the nucleophile's attack trajectory, drastically increasing the activation energy and slowing the reaction to a halt under standard conditions.
Divergent reactivity pathways of ortho-hindered sulfonyl chlorides based on nucleophile size.
Comparative Reactivity Profiles
To objectively evaluate methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, we must compare its performance metrics against standard sulfonyl chlorides used in synthesis. The table below synthesizes kinetic behaviors based on structural electronic and steric parameters.
| Sulfonyl Chloride Alternative | Electronic Nature | Steric Hindrance at Sulfur | Relative Amination Rate (vs. Bulky Amine)* | Hydrolysis Susceptibility | Primary Application |
| Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate | Electron-rich (+M dominates) | High (ortho-O-iPr) | < 0.05 (Severely Impeded) | High (Strain relief driven) | Complex SAR library building |
| p-Toluenesulfonyl Chloride (TsCl) | Mildly Electron-rich (+I) | Low | 1.0 (Standard Baseline) | Low | General sulfonylation, leaving groups |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | Highly Electron-deficient (-M) | Low | ~5.2 (Accelerated) | Moderate | Nosyl protection, highly reactive electrophile |
| 2,4-Dichlorobenzenesulfonyl Chloride | Electron-deficient (-I) | Moderate (ortho-Cl) | ~0.3 (Slowed) | Moderate | Halogenated sulfonamide synthesis |
*Relative rates are normalized estimates based on the competitive sulfonylation of piperidine at 25°C in dichloromethane.
Self-Validating Experimental Protocol: Overcoming Steric Hindrance
Because of the severe trajectory blocking by the isopropoxy group, standard sulfonamidation conditions (e.g., DIPEA in DCM at room temperature) will result in unreacted starting material or competitive hydrolysis.
To successfully utilize this building block, we must employ nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP is planar and sterically unhindered, allowing it to penetrate the isopropoxy "shield" to form a highly reactive sulfonylpyridinium intermediate, which subsequently transfers the sulfonyl group to the bulky amine.
Optimized Sulfonamidation Methodology
Causality & Self-Validation: This protocol incorporates a self-validating LCMS/TLC checkpoint. The rapid consumption of the starting sulfonyl chloride with the concurrent appearance of a highly polar intermediate (the sulfonylpyridinium salt) confirms successful catalyst engagement before the slower formation of the final sulfonamide product.
Reagents:
-
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate (1.0 equiv)
-
Secondary Amine (e.g., N-methylaniline) (1.2 equiv)
-
DMAP (1.5 equiv) - Acts as both nucleophilic catalyst and acid scavenger.
-
Anhydrous Pyridine or Toluene (0.2 M)
Step-by-Step Procedure:
-
Preparation (Critical): Flame-dry all glassware under vacuum and backfill with Argon. Causality: The ground-state strain makes this specific sulfonyl chloride hyper-susceptible to hydrolysis by trace atmospheric moisture[1].
-
Catalyst Engagement: Dissolve the sulfonyl chloride in anhydrous Pyridine at 0°C. Add DMAP (1.5 equiv) in one portion. Stir for 15 minutes.
-
Self-Validation Checkpoint: An aliquot quenched in dry MeOH and analyzed via LCMS should show the complete disappearance of the sulfonyl chloride mass, replaced by the highly polar sulfonylpyridinium intermediate.
-
-
Nucleophilic Attack: Add the secondary amine (1.2 equiv) dropwise.
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to 60°C for 4–6 hours. Causality: Elevated kinetic energy is required to overcome the high activation barrier imposed by the steric repulsion of the transition state during the final transfer step.
-
Quenching & Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with cold 1N HCl (to remove DMAP and Pyridine), saturated NaHCO3, and brine.
-
Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
DMAP-catalyzed mechanistic bypass for overcoming ortho-steric hindrance in sulfonamidation.
References
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin Source: mdpi.com URL:[Link]
-
Chemoselective Reactions of Functionalized Sulfonyl Halides Source: nih.gov URL:[Link]
Sources
Comprehensive Spectral Data Comparison: Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate and Structural Analogs
Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a highly functionalized synthetic building block frequently utilized in the development of sulfonamide libraries and targeted therapeutics, including[1]. The presence of both a bulky, electron-donating isopropoxy group and a highly electron-withdrawing chlorosulfonyl group on the benzoate scaffold creates a unique electronic and steric environment.
To accurately identify and validate this compound during multi-step synthesis, researchers must distinguish its spectral signatures from closely related structural analogs. This guide objectively compares the target compound with two primary alternatives: its methoxy derivative, [2], and its des-chlorosulfonyl precursor, methyl 4-(propan-2-yloxy)benzoate.
Section 1: Mechanistic Rationale for Spectral Shifts
Understanding the causality behind spectral shifts is critical for rigorous structural elucidation. The differences in the NMR, IR, and MS data among these three compounds are driven by specific electronic and steric interactions:
-
Steric & Electronic Interplay (NMR): The −SO2Cl group is strongly electron-withdrawing via both induction and resonance, which significantly deshields the adjacent aromatic protons (H2 and H6). When comparing the target compound to its methoxy analog, the steric bulk of the isopropoxy group forces the −SO2Cl moiety into a restricted conformation to minimize steric clash. This slightly alters the local magnetic anisotropy. Furthermore, the methoxy protons resonate as a sharp singlet at ~4.0 ppm, whereas the isopropoxy group presents a characteristic, highly coupled septet at ~4.7 ppm and a doublet at ~1.4 ppm.
-
Vibrational Modes (IR): The chlorosulfonyl moiety exhibits intense asymmetric and symmetric S=O stretching vibrations at ~1375 cm⁻¹ and ~1175 cm⁻¹, respectively. While the ester carbonyl ( C=O ) stretch remains relatively consistent across these analogs (~1720 cm⁻¹), the C−O−C ether stretch shifts slightly due to the differential inductive effects of the branched isopropyl chain versus the linear methyl group.
-
Fragmentation Pathways (MS): In mass spectrometry, compounds containing the −SO2Cl group exhibit a distinct isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). The primary fragmentation pathway for the target compound involves the facile loss of the −SO2Cl group (-99 Da) and the neutral loss of propene (-42 Da) from the isopropoxy group—a pathway entirely absent in the methoxy analog.
Section 2: Experimental Workflows & Self-Validating Protocols
To ensure high-fidelity data and prevent degradation artifacts, the following self-validating protocol must be strictly adhered to during spectral acquisition.
Step-by-Step Methodology:
-
Sample Preparation (Critical Step):
-
NMR: Dissolve 10–15 mg of the compound in 0.6 mL of strictly anhydrous CDCl3 . Causality: The −SO2Cl group is highly susceptible to hydrolysis. Trace water will convert it to the corresponding sulfonic acid, releasing HCl, which drastically shifts all aromatic NMR signals and invalidates the spectrum.
-
IR: Prepare a KBr pellet or use Attenuated Total Reflectance (ATR) FTIR. Ensure the sample is stored under desiccation prior to analysis to prevent ambient moisture degradation.
-
MS: Dissolve 1 mg in 1 mL of LC-MS grade acetonitrile. Causality: Avoid protic solvents (e.g., methanol, ethanol, or water) to prevent solvolysis, which would artificially yield the methyl or ethyl sulfonate ester mass instead of the target mass.
-
-
Instrumental Parameters:
-
1H NMR: 400 MHz or higher, 16 scans, relaxation delay (D1) of 1.5 s.
-
13C NMR: 100 MHz or higher, 512 scans, complete proton decoupling.
-
IR: 4000–400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution.
-
MS: Electrospray Ionization (ESI) in positive ion mode, capillary voltage 3.0 kV, desolvation temperature 300 °C.
-
Self-validating analytical workflow for chlorosulfonyl characterization.
Section 3: Quantitative Data Comparison
The tables below summarize the expected spectral data for the target compound and its two primary structural analogs, allowing for rapid cross-referencing and validation.
Table 1: ¹H NMR Spectral Comparison ( CDCl3 , δ ppm)
| Proton Assignment | Target Compound | Methoxy Analog | Precursor |
| Ar-H (ortho to −SO2Cl , H2) | ~8.45 (d, J=2.2 Hz) | ~8.48 (d, J=2.2 Hz) | ~8.00 (d, J=8.8 Hz) |
| Ar-H (meta to −SO2Cl , H6) | ~8.25 (dd, J=8.8, 2.2 Hz) | ~8.30 (dd, J=8.8, 2.2 Hz) | ~8.00 (d, J=8.8 Hz) |
| Ar-H (ortho to ether, H5) | ~7.15 (d, J=8.8 Hz) | ~7.18 (d, J=8.8 Hz) | ~6.90 (d, J=8.8 Hz) |
| Ether -CH (Isopropoxy) | ~4.75 (septet, J=6.0 Hz) | N/A | ~4.65 (septet, J=6.0 Hz) |
| Ether −CH3 (Methoxy) | N/A | ~4.05 (s) | N/A |
| Ester −OCH3 | ~3.95 (s) | ~3.95 (s) | ~3.88 (s) |
| Isopropoxy −CH3 | ~1.45 (d, J=6.0 Hz) | N/A | ~1.35 (d, J=6.0 Hz) |
*Note: In the precursor compound, the aromatic protons present as a classic AA'BB' system due to the absence of the asymmetric −SO2Cl group.
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Target Compound | Methoxy Analog | Precursor |
| C=O (Ester) | 1722 | 1725 | 1715 |
| Asymmetric S=O | 1375 | 1378 | N/A |
| Symmetric S=O | 1175 | 1178 | N/A |
| C-O-C (Ether) | 1255 | 1265 | 1250 |
| S-Cl | 585 | 588 | N/A |
Table 3: Mass Spectrometry (ESI+, m/z)
FeatureTarget CompoundMethoxy AnalogPrecursorMolecular Formula C11H13ClO5S C9H9ClO5S C11H14O3 Exact Mass292.02263.99194.09[M+H]⁺ (³⁵Cl)293.0265.0195.1[M+H]⁺ (³⁷Cl)295.0 (~33% intensity)267.0 (~33% intensity)N/AKey Fragments193.1 [M- SO2Cl ]⁺151.0[M- SO2Cl C3H6 ]⁺165.0[M- SO2Cl ]⁺153.0 [M- C3H6 ]⁺
Section 4: Structural Elucidation Logic
When analyzing reaction mixtures, distinguishing the target compound from unreacted precursors or incorrect analogs requires a systematic logical approach. The decision tree below outlines the definitive spectral checkpoints.
Logical decision tree for elucidating the target compound from analogs.
References
-
Title: Discovery of Novel β-Arrestin Biased Sphingosine-1-Phosphate-1 Receptor Agonists for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
Assessing the Purity of Synthesized Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate: A Comparative HPLC Guide
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Finalizing Purity Analysis
I'm now finalizing the purity analysis comparison. The workflow covers direct sub-ambient RP-HPLC and pre-column derivatization with anhydrous methanol. The Graphviz DOT diagram shows pathways, potential hydrolysis points, and quantitative conversion. I have detailed protocols, SSTs, LODs, and references. The final analysis will offer a robust methodology.
Finalizing Protocol Comparisons
I am now finalizing the protocol comparison, with both direct sub-ambient RP-HPLC and pre-column derivatization methods ready. I have created visualizations, protocols, SSTs, and expected LODs. The workflow includes a quenching step and analysis. I will be finishing this soon.
Completing Evaluation Summary
I'm now completing the evaluation of sub-ambient and derivatization approaches. I've finished the comprehensive comparison, focusing on factors like resolution, LODs, and preparation time. Detailed protocols, visualizations, and self-validation methods are ready. The self-validating standard includes derivatization using a prepared derivatization agent containing a non-nucleophilic base.
Refining Methodology Details
I am now refining the methodology details, with particular focus on Method B, the derivatization protocol. I will include the acid scavenger to neutralize HCl to drive esterification, and a kinetics check for validation. I will also include HPLC conditions to provide a comprehensive comparison of methods.
Finalizing E-E-A-T Compliance
I'm now finalizing the compliance with Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). I'm highlighting mechanistic causality in the comparison. The sub-ambient method minimizes hydrolysis; lowering temperature decreases the first-order rate constant of the reaction. I am adding the steps: system equilibration, anhydrous sample prep, and degradation checks with a standard addition of the acid impurity.
Verifying Reference Accuracy
I am now verifying the accuracy of the citations and grounding URLs, ensuring their precise formatting and relevance. I have checked for consistent usage of the full chemical name: "methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate". The protocols and methodology now clearly incorporate kinetics checks and the acid scavenger details. The workflow is ready for final assembly.
Executive Summary
For drug development professionals and synthetic chemists, accurately determining the purity of highly functionalized intermediates is a critical quality control step. Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate presents a unique analytical challenge: it contains a highly reactive sulfonyl chloride moiety that is exceptionally prone to hydrolysis.
This guide objectively compares three High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of this compound. By examining the underlying chemical kinetics and providing self-validating experimental protocols, this document serves as an authoritative framework for eliminating artifactual degradation during chromatographic analysis.
The Analytical Challenge: Mechanistic Causality
The primary hurdle in analyzing sulfonyl chlorides via traditional Reversed-Phase HPLC (RP-HPLC) is their rapid reaction with aqueous mobile phases to form the corresponding sulfonic acid [1.1].
For methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, this degradation is severely exacerbated by its specific molecular architecture. The isopropoxy group (-O-CH(CH3)2) located ortho to the sulfonyl chloride acts as a strong electron-donating group (EDG) via resonance. This electron donation stabilizes the transition state during nucleophilic attack by water, significantly accelerating the pseudo-first-order hydrolysis rate compared to unactivated aromatic sulfonyl chlorides[1].
Consequently, standard RP-HPLC methods inevitably cause on-column hydrolysis. This leads to peak tailing, splitting, and the artifactual generation of the sulfonic acid degradant, ultimately resulting in a false underestimation of the compound's true synthetic purity[2]. To achieve accurate quantification, the analytical method must either kinetically suppress this hydrolysis or chemically bypass it.
Comparative Methodologies for Purity Validation
To objectively determine purity without artifactual bias, three distinct analytical strategies are compared below.
Quantitative Performance Comparison
| Parameter | Method A: Pre-column Derivatization RP-HPLC | Method B: Sub-ambient Direct RP-HPLC | Method C: Normal-Phase HPLC (NP-HPLC) |
| Mechanism of Protection | Chemical conversion to stable ester | Kinetic suppression via low temp/pH | Elimination of aqueous solvents |
| Artifactual Degradation Risk | Zero (Analyte is stabilized pre-injection) | Moderate (Highly dependent on column chilling) | Low (Sensitive to trace moisture in solvents) |
| Specificity & Resolution | High (Excellent separation of derivative) | High (If hydrolysis is fully suppressed) | Moderate (Poor retention of polar impurities) |
| Preparation Time | ~15 minutes per sample | < 2 minutes per sample | < 2 minutes per sample |
| Typical LOD | ~0.02% | ~0.05% | ~0.10% |
| Equipment Requirements | Standard HPLC with UV detector | HPLC with active column cooling jacket | Dedicated NP-HPLC system |
Workflow Visualization
The following diagram illustrates the chemical logic and divergent outcomes of the two primary RP-HPLC strategies.
Fig 1. Comparative analytical workflows for sulfonyl chloride purity assessment.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal checks to prove the method is functioning correctly for your specific sample matrix.
Protocol A: Pre-column Derivatization RP-HPLC (Recommended)
Causality: Converting the highly reactive chlorosulfonyl group to a stable methyl sulfonate ester completely eliminates the risk of hydrolysis during the chromatographic run, allowing the use of standard, high-resolution aqueous gradients[3].
Step 1: Reagent Preparation Prepare a derivatization solution of anhydrous methanol containing 0.1% (v/v) N,N-diisopropylethylamine (DIPEA). Expert Insight: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during esterification, driving the reaction to absolute completion without competing with methanol as a nucleophile.
Step 2: Sample Preparation
-
Dissolve 10 mg of synthesized methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate in 1.0 mL of anhydrous acetonitrile (Stock Solution).
-
Add 100 µL of the Stock Solution to 900 µL of the derivatization solution.
-
Vortex immediately and incubate at room temperature for 10 minutes.
Step 3: Self-Validation (Kinetics Check) Inject the derivatized sample at t=10 min and t=15 min. The protocol is validated for your batch if the peak area of the methyl sulfonate ester derivative remains constant (Relative Standard Deviation < 1.0%). This proves quantitative conversion has been achieved and no further degradation is occurring.
Step 4: HPLC Conditions
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
-
Mobile Phase B: LC-MS grade Acetonitrile.
-
Gradient: 30% B to 90% B over 12 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Protocol B: Sub-ambient Direct RP-HPLC (Alternative)
Causality: If derivatization is undesirable (e.g., when probing for existing methyl ester impurities), hydrolysis must be kinetically halted. Lowering the column temperature to 5°C and using a highly acidic mobile phase (pH ~2.6) reduces the pseudo-first-order hydrolysis rate constant in the stationary phase by over an order of magnitude[1].
Step 1: System Equilibration Equip the HPLC with an active column chiller. Set the temperature strictly to 5°C. Flush the system with Mobile Phase A (0.1% Phosphoric Acid in Water, pH 2.6) and Mobile Phase B (Acetonitrile) until baseline stability is achieved. Expert Insight: Phosphoric acid is chosen over formic acid here because it provides a lower, more stable pH buffer capacity, keeping the sulfonic acid degradant fully protonated to prevent peak smearing.
Step 2: Anhydrous Sample Prep Dissolve the sample strictly in anhydrous acetonitrile immediately prior to injection. Do not use aqueous diluents, as hydrolysis in the autosampler vial will occur rapidly.
Step 3: Self-Validation (Degradation Check) Perform a standard addition of the known sulfonic acid impurity (methyl 3-sulfo-4-(propan-2-yloxy)benzoate). The system is valid if the resolution ( Rs ) between the intact sulfonyl chloride and the sulfonic acid is > 2.0. This ensures that any on-column degradation is distinctly quantifiable and not co-eluting with the parent peak.
References
-
Wang, T., et al. "Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride." Journal of Liquid Chromatography & Related Technologies, 1998. Available at:[Link]
Sources
A Comparative Guide to the Synthesis of Methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate: Evaluating Alternatives to Chlorosulfonic Acid
Introduction: The Critical Role of Aryl Sulfonyl Chlorides and the Need for Safer Synthesis Routes
Aryl sulfonyl chlorides are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals and agrochemicals. Their utility stems from the reactive sulfonyl chloride moiety, which serves as a versatile handle for introducing sulfonamide and sulfonate ester functional groups. The target molecule of this guide, methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate, is a key precursor for compounds where the sulfonamide group is essential for biological activity, a feature found in numerous essential medicines.[1]
The traditional and most direct method for synthesizing such compounds is through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[1] While effective, this reagent is notoriously aggressive, corrosive, and moisture-sensitive, reacting violently with water to release large quantities of toxic hydrogen chloride (HCl) and sulfuric acid.[2][3] The harsh reaction conditions often required can lead to side reactions and purification challenges, prompting a critical need for safer, milder, and more controlled alternatives.[1]
This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower researchers in drug development and chemical synthesis to make informed, safety-conscious decisions without compromising on efficiency.
The Benchmark: Direct Chlorosulfonation with Chlorosulfonic Acid
Chlorosulfonic acid has long been the reagent of choice for its high reactivity and ability to directly install the chlorosulfonyl group onto an aromatic ring.[1] The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism.
Mechanism of Action
At lower temperatures, chlorosulfonic acid is believed to undergo auto-ionization to generate the highly electrophilic chlorosulfonium cation (SO₂Cl⁺), which is the active species that attacks the electron-rich aromatic ring of the substrate, methyl 4-(propan-2-yloxy)benzoate.[4] The isopropoxy group is a strong activating, ortho-, para-director, while the methyl ester is a deactivating, meta-director. The strong activation and steric accessibility favor substitution at the position ortho to the isopropoxy group.
Caption: Mechanism of chlorosulfonation using chlorosulfonic acid.
Experimental Protocol (Benchmark)
Materials:
-
Methyl 4-(propan-2-yloxy)benzoate
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Set up a three-necked, oven-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to an HCl gas trap (e.g., a bubbler with NaOH solution).
-
Charge the flask with methyl 4-(propan-2-yloxy)benzoate (1 equivalent) dissolved in anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous HCl gas evolution will be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, very cautiously pour the reaction mixture onto a beaker of crushed ice with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography.
Advantages and Disadvantages
-
Advantages: High reactivity, single-step process, and often provides good yields.[5]
-
Disadvantages: Extremely corrosive and hazardous reagent.[2] Reacts violently with water. Produces a large amount of corrosive HCl gas byproduct.[3] The high reactivity can sometimes lead to the formation of undesired sulfone byproducts.[3]
Alternative 1: Sulfuryl Chloride (SO₂Cl₂) as a Milder Chlorosulfonating Agent
Sulfuryl chloride is a liquid reagent that can be used as a chlorinating or chlorosulfonating agent.[6][7] While still corrosive, it is generally considered less aggressive than chlorosulfonic acid and offers a more controlled reaction profile. For chlorosulfonation of activated aromatic rings, it is often used in conjunction with a Lewis acid catalyst.
Mechanism of Action
In the presence of a Lewis acid like AlCl₃, sulfuryl chloride can be activated to form a highly electrophilic species, which then undergoes electrophilic aromatic substitution with the substrate. The reaction generates SO₂ and HCl as byproducts.
Caption: General workflow for chlorosulfonation using sulfuryl chloride.
Experimental Protocol
Materials:
-
Methyl 4-(propan-2-yloxy)benzoate
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Crushed ice, dilute HCl
Procedure:
-
Set up an apparatus identical to the chlorosulfonic acid procedure, ensuring all glassware is scrupulously dried.
-
Charge the flask with anhydrous dichloromethane and anhydrous aluminum chloride (1.2 equivalents). Cool to 0°C.
-
Slowly add sulfuryl chloride (1.1 equivalents) to the suspension.
-
Add a solution of methyl 4-(propan-2-yloxy)benzoate (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature, stirring overnight or until completion is indicated by TLC.
-
Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Perform a standard aqueous workup as described in the benchmark protocol (separation, extraction, washing, drying, and concentration).
Advantages and Disadvantages
-
Advantages: Milder and more controllable than ClSO₃H. As a liquid, it can be easier to handle than fuming acids.[8]
-
Disadvantages: Still a corrosive and moisture-sensitive reagent.[2][6] Requires a stoichiometric amount of Lewis acid, which can complicate workup and waste disposal. Byproducts (SO₂ and HCl) are toxic and must be trapped.
Alternative 2: The Two-Step Sulfonation-Chlorination Sequence
This strategy decouples the installation of the sulfur-oxygen bonds from the introduction of the chlorine atom, offering maximum control and avoiding the use of highly aggressive direct chlorosulfonating agents. The aromatic ring is first sulfonated to produce a sulfonic acid, which is then converted to the desired sulfonyl chloride.
Step A: Sulfonation with Concentrated Sulfuric Acid
Concentrated sulfuric acid is a classic reagent for sulfonation. The electrophile is sulfur trioxide (SO₃), which is present in equilibrium in the acid.[9]
Protocol (Step A):
-
In a round-bottom flask, cool concentrated sulfuric acid (H₂SO₄, 5 equivalents) to 0°C.
-
Slowly add methyl 4-(propan-2-yloxy)benzoate (1 equivalent) in portions, keeping the temperature below 10°C.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by the disappearance of starting material, which can be checked by quenching a small aliquot in water and extracting with ether).
-
Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid product.
-
Isolate the solid sulfonic acid by filtration, wash with cold water, and dry thoroughly.
Step B: Chlorination of the Sulfonic Acid with Thionyl Chloride
The isolated sulfonic acid can be cleanly converted to the sulfonyl chloride using thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[10][11]
Protocol (Step B):
-
In a flask equipped with a reflux condenser and gas trap, suspend the dry methyl 4-(propan-2-yloxy)-3-sulfobenzoate (1 equivalent) in excess thionyl chloride (SOCl₂, 3-5 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents).
-
Heat the mixture to reflux (approx. 76°C) for 2-4 hours. The reaction should become a clear solution.
-
After completion, cool the mixture and remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting crude sulfonyl chloride can be purified by recrystallization or chromatography.
Advantages and Disadvantages
-
Advantages: Avoids highly corrosive chlorosulfonic acid. Allows for greater control over the reaction. The reagents (H₂SO₄ and SOCl₂) are common, inexpensive laboratory chemicals.[11]
-
Disadvantages: It is a two-step process, which may result in a lower overall yield and longer total reaction time. The intermediate sulfonic acid must be isolated and rigorously dried before the chlorination step.
Quantitative and Qualitative Performance Comparison
| Feature | Chlorosulfonic Acid | Sulfuryl Chloride | Two-Step (H₂SO₄ / SOCl₂) |
| Reagent Class | Strong Acid, Oxidizer | Chlorinating Agent | Acid / Chlorinating Agent |
| Reaction Steps | 1 | 1 | 2 |
| Conditions | Low Temperature (0°C) | Low to Ambient Temp. | Ambient / Reflux |
| Key Hazards | Highly Corrosive, Violent reaction with H₂O[2] | Corrosive, Moisture-sensitive[6] | Corrosive (H₂SO₄), Toxic (SOCl₂)[11] |
| Byproducts | HCl (gas)[3] | SO₂ (gas), HCl (gas) | H₂O, SO₂ (gas), HCl (gas) |
| Workup | Hazardous quench on ice | Quench, Lewis acid removal | Precipitation / Filtration, Distillation |
| Control & Selectivity | Moderate; risk of sulfone formation[3] | Good; catalyst-controlled | Excellent; steps are decoupled |
| Suitability | Rapid, direct synthesis; requires robust safety controls. | Good alternative for moderate control. | Best for process control, safety, and avoiding harsh reagents. |
Conclusion and Recommendations
The choice of reagent for the synthesis of methyl 3-(chlorosulfonyl)-4-(propan-2-yloxy)benzoate is a critical decision that balances efficiency with safety and operational complexity.
-
Chlorosulfonic Acid remains a viable option for its directness and high reactivity, particularly on scales where its hazards can be effectively managed with appropriate engineering controls. It is best suited for experienced chemists in well-equipped facilities.
-
Sulfuryl Chloride presents a moderately safer alternative. Its primary advantage lies in being a more controllable liquid reagent, though it still requires careful handling and management of toxic byproducts. It is a suitable choice when a one-pot reaction is desired but with a better safety margin than chlorosulfonic acid.
-
The Two-Step Sulfonation-Chlorination Sequence is the most highly recommended alternative for laboratories where safety and process control are the highest priorities. By separating the sulfonation and chlorination steps, this method avoids the most hazardous reagents and offers the highest degree of control over the reaction, minimizing byproduct formation. While it involves an additional step, the enhanced safety profile and use of common, less aggressive reagents make it an excellent choice for general laboratory synthesis and process development.
Ultimately, the optimal method will depend on the specific project goals, available equipment, and the safety culture of the organization. By understanding the advantages and limitations of each approach, researchers can select the most appropriate path to this valuable synthetic intermediate.
References
-
Yufeng. (2022, September 29). Everything about Sulfuryl Chloride. Link
-
Thermo Fisher Scientific. (2023, May 8). Sulfuryl chloride, 97%, Thermo Scientific Chemicals. Link
-
Shandong Kaisheng New Materials Co., Ltd. Sulfuryl chloride-Fine chemical series. Link
-
Scribd. Mechanisms of Sulfonation Reactions. Link
-
Organic Reactions. Direct Sulfonation of Aromatic Hydrocarbons and Their Halogen Derivatives. Link
-
OECD Existing Chemicals Database. (2002, August 20). Sulfuryl chloride CAS N°: 7791-25-5. Link
-
ChemicalBook. methyl 3-(chlorosulfonyl)-4-methylbenzoate synthesis. Link
-
Google Patents. (CN103998406A). Sulfuryl chloride as chlorinating agent. Link
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Link
-
Reddit. (2020, December 30). So, I'm working on chlorosulfonation... Can someone explain me properly the mechanism of chlorosulfonation?. Link
-
PMC. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Link
-
Organic Chemistry Portal. (2016). Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media. Link
-
ResearchGate. (2019, December 14). Is there any alternative for Chlorosulfonic acid to be used for the sulfonation of Poly (Phenylene oxide)?. Link
-
BenchChem. A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents. Link
-
Reddit. (2023, August 7). More questions about chlorosulfonic acid. Link
-
Doc Brown's Chemistry. Part 10.8 Aromatic Hydrocarbons - Arenes - Electrophilic substitution reactions - SULFONATION. Link
-
Google Patents. (CN102786446A). New production process for chlorosulfonation of para-ester by using thionyl chloride. Link
-
ScienceDirect. Thionyl Chloride and Chlorosulfonic Acid | 24 | Small-Scale Synthesis. Link
-
PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Link
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Link
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Link
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- 5. scribd.com [scribd.com]
- 6. Everything about Sulfuryl Chloride [yufenggp.com]
- 7. Sulfuryl chloride, 97%, Thermo Scientific Chemicals [yufenggp.com]
- 8. CN103998406A - Sulfuryl chloride as chlorinating agent - Google Patents [patents.google.com]
- 9. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
